molecular formula C10H11ClO3 B2414498 (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol CAS No. 2023179-75-9; 2165806-32-4

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Cat. No.: B2414498
CAS No.: 2023179-75-9; 2165806-32-4
M. Wt: 214.65
InChI Key: QTMIOGRZAOZECU-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.65. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMIOGRZAOZECU-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and applications of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol , a specialized chiral intermediate relevant to pharmaceutical research, particularly in the development of SGLT2 inhibitors and other tetrahydrofuran-based therapeutics.[1]

Executive Summary

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (also known as (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol) is a disubstituted tetrahydrofuran derivative characterized by a trans-vicinal arrangement of a hydroxyl group and a 4-chlorophenoxy moiety.[1][2] This compound serves as a critical chiral building block and impurity standard in the synthesis and quality control of pharmaceutical agents, most notably sodium-glucose cotransporter-2 (SGLT2) inhibitors like Empagliflozin, and potentially in antiretroviral drug design.[1] Its chemical behavior is defined by the interplay between the conformational flexibility of the oxolane ring and the electronic effects of the chlorophenoxy substituent.

Chemical Identity & Structural Analysis
2.1 Nomenclature & Identification
  • IUPAC Name: (3R,4R)-4-(4-chlorophenoxy)tetrahydrofuran-3-ol[1][2]

  • Common Name: (3R,4R)-Trans-4-(4-chlorophenoxy)-3-hydroxytetrahydrofuran[1][2]

  • Molecular Formula: C₁₀H₁₁ClO₃[1][2]

  • Molecular Weight: 214.65 g/mol [1]

  • SMILES: Clc1ccc(O[C@H]2COCC2O)cc1 (Generic trans-isomer representation)[1]

  • Chirality: The (3R, 4R) configuration in a 3,4-disubstituted tetrahydrofuran ring typically denotes a trans relationship between the substituents, assuming standard Cahn-Ingold-Prelog (CIP) priority rules where O(hydroxyl) > C(ring) and O(phenoxy) > C(ring).[1]

2.2 Stereochemical Conformation

The (3R,4R) stereochemistry imposes a specific spatial arrangement. In the 3,4-disubstituted tetrahydrofuran system:

  • Trans-Configuration: The hydroxyl group at C3 and the phenoxy group at C4 are on opposite faces of the ring.[1][2] This minimizes steric repulsion between the two oxygen-containing substituents.[1][2]

  • Ring Pucker: The oxolane ring adopts an envelope or twist conformation to alleviate torsional strain.[2] The bulky 4-chlorophenoxy group likely occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.[1]

Physicochemical Properties

The following properties are derived from computational models and empirical data of structural analogs (e.g., 3-hydroxytetrahydrofuran, 4-substituted phenols).

PropertyValue (Predicted/Analog)Significance
Physical State Viscous Oil or Low-Melting SolidHydrogen bonding (OH) increases viscosity/MP compared to ethers.[1][2]
Boiling Point ~320°C (at 760 mmHg)High BP due to intermolecular H-bonding and molecular weight.[2]
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic; crosses biological membranes but retains aqueous solubility.[2]
pKa (Hydroxyl) ~14.5Typical secondary alcohol acidity; deprotonation requires strong bases (e.g., NaH).
H-Bond Donors 1 (–OH)Critical for receptor binding and solubility.[1][2]
H-Bond Acceptors 3 (Ether O, Alcohol O)Facilitates interaction with solvent water and protein active sites.[2]
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in waterSuitable for organic synthesis and biological assays.[2]
Synthesis & Manufacturing Methodologies

The synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol requires precise stereocontrol.[1] The most robust pathway involves the nucleophilic opening of a chiral epoxide.[2]

4.1 Primary Synthetic Route: Epoxide Opening

This route utilizes 3,4-epoxytetrahydrofuran (3,6-dioxabicyclo[3.1.0]hexane) as the starting material.[1] To achieve the (3R,4R) configuration, one must start with the appropriate chiral epoxide or employ asymmetric catalysis.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesis of chiral 3,4-epoxytetrahydrofuran from L-tartaric acid or D-mannitol derivatives to establish the initial stereocenters.[1][2]

  • Nucleophilic Attack: Reaction of the epoxide with 4-chlorophenol in the presence of a base (e.g., K₂CO₃ or NaH) or a Lewis acid catalyst.[2]

  • Regio- and Stereoselectivity: The nucleophile (phenoxide) attacks the epoxide from the face opposite to the oxygen bridge (S_N2 mechanism), resulting in a trans-opening .[1][2]

    • Note: If the starting epoxide is meso (cis), the product will be racemic (trans).[1] If the epoxide is chiral (trans), the product stereochemistry depends on the specific carbon attacked. For the (3R,4R) target, a specific chiral epoxide precursor is required.

4.2 Visualization: Synthesis Pathway

Synthesis Tartaric L-Tartaric Acid (Chiral Pool) Diol Chiral Butane-1,2,3,4-tetraol Tartaric->Diol Reduction Epoxide Chiral 3,4-Epoxytetrahydrofuran (Key Intermediate) Diol->Epoxide Cyclization (Mitsunobu/Acid) Reaction Nucleophilic Opening (4-Chlorophenol + Base) Epoxide->Reaction S_N2 Attack Product (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (Target) Reaction->Product Inversion of Config.

Figure 1: Stereoselective synthesis pathway from chiral pool precursors via epoxide opening.

Reactivity Profile & Functionalization

The chemical behavior of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is dominated by the secondary hydroxyl group and the aryl ether linkage.[1]

5.1 Hydroxyl Group Transformations
  • Oxidation: Treatment with Dess-Martin Periodinane or Swern conditions yields the corresponding ketone (4-(4-chlorophenoxy)tetrahydrofuran-3-one).[1][2] This destroys the C3 stereocenter.[1][2]

  • Esterification/Sulfonylation: Reaction with mesyl chloride (MsCl) or tosyl chloride (TsCl) generates sulfonates, which are excellent leaving groups for further nucleophilic substitution (e.g., to introduce amines or azides with inversion of configuration to 3S).

  • Mitsunobu Reaction: Allows for the inversion of the C3 center or substitution with nucleophiles (e.g., phthalimide) to generate amine derivatives.

5.2 Aryl Ether & Ring Stability
  • Ether Stability: The alkyl-aryl ether bond is robust under standard acidic and basic conditions, making it a stable scaffold during multi-step synthesis.[1][2] Cleavage typically requires harsh conditions (e.g., BBr₃), which would also affect the THF ring.

  • Chlorophenyl Reactivity: The chlorine atom on the phenyl ring allows for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the structure further, potentially adding biaryl complexity.[1][2]

5.3 Reactivity Network Diagram

Reactivity Core (3R,4R)-4-(4-chlorophenoxy) oxolan-3-ol Oxidation Ketone Derivative (Swern/DMP) Core->Oxidation Oxidation Activation Sulfonate Ester (MsCl/TsCl) Core->Activation Esterification Coupling Biaryl Derivative (Suzuki Coupling via Cl) Core->Coupling Pd-Catalysis Substitution Amine/Azide (Inversion to 3S) Activation->Substitution S_N2 Displacement

Figure 2: Reactivity profile highlighting key functional group transformations.

Applications in Drug Discovery
6.1 SGLT2 Inhibitor Development

This compound is structurally homologous to the tetrahydrofuran cores found in gliflozins (e.g., Empagliflozin , Dapagliflozin ).

  • Impurity Standard: It serves as a critical reference standard for identifying oxidative degradation products or synthetic impurities in the manufacturing of Empagliflozin, where the THF ring may undergo hydroxylation or ring-opening/closing side reactions.[1][2]

  • Metabolite Identification: Hydroxylated metabolites of THF-containing drugs are common.[1][2] This specific isomer helps confirm the stereochemistry of metabolic hotspots on the oxolane ring.[2]

6.2 HIV Protease Inhibitors

The 3-hydroxytetrahydrofuran moiety is a "privileged scaffold" in HIV protease inhibitors (e.g., Amprenavir , Darunavir ).

  • P2 Ligand Design: The (3R,4R) isomer provides a unique vector for exploring the S2 subsite of the HIV protease enzyme. The 4-chlorophenoxy group can probe hydrophobic pockets that the unsubstituted THF ring cannot reach.[1][2]

Safety & Handling Protocols
  • Hazard Classification: Likely Irritant (Xi) .[2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Handling:

    • Use in a fume hood to avoid inhalation of vapors.[2]

    • Wear nitrile gloves and safety glasses.[2]

    • Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

  • Disposal: Incinerate as organic chemical waste containing halogens.[2]

References
  • Tetrahydrofuran Synthesis & Reactivity : Organic Chemistry Portal. "Synthesis of Tetrahydrofurans." Available at: [Link]

  • Empagliflozin Impurity Profiling : Veeprho. "(3R,4R,5S)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)..."[1][2] Available at: [Link][1]

  • 3-Hydroxytetrahydrofuran Properties : Wikipedia. "3-Hydroxytetrahydrofuran."[1][2][3] Available at: [Link][1]

  • Darunavir Intermediate Synthesis : National Institutes of Health (NIH).[2] "Practical Synthesis of the Bicyclic Darunavir Side Chain." Available at: [Link]

Sources

An In-depth Technical Guide to (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: Physicochemical Properties and Characterization Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and physical characteristics of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol . Given its structural motifs—a chiral tetrahydrofuran core, a halogenated aromatic ring, and hydroxyl functionality—this compound represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. The specific stereochemistry and substitution pattern suggest its utility in creating complex molecular architectures where precise three-dimensional orientation is paramount.

While specific experimental data for this exact molecule is not broadly published, this guide establishes its core physicochemical properties through structural analysis and provides a comprehensive, field-proven framework for its empirical characterization upon synthesis. This approach ensures scientific integrity and equips researchers with the necessary protocols to validate and utilize this compound in their work.

Section 1: Molecular Identity and Calculated Properties

The foundational step in understanding any chemical entity is to define its precise molecular structure and resulting properties. The structure of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is defined by a central five-membered oxolane (tetrahydrofuran) ring. The trans stereochemistry is denoted by the (3R,4R) configuration, placing the hydroxyl group and the chlorophenoxy group on opposite faces of the ring.

G cluster_0 Primary Characterization cluster_1 Techniques A Synthesis & Purification of Target Compound B Structural Verification A->B C Purity Assessment A->C D Physical Property Determination A->D B1 Mass Spectrometry (MS) (Molecular Weight) B->B1 Confirms Mass B2 NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) B->B2 Confirms Structure C1 HPLC-UV (Purity %, Impurity Profile) C->C1 Quantifies Purity C2 Elemental Analysis (%C, %H) C->C2 Confirms Formula D1 Melting Point Apparatus / DSC (Melting Range & Purity Indication) D->D1 Measures Thermal Properties D2 Solubility Assays (Aqueous & Organic) D->D2 Determines Solubility Profile E Verified Compound for R&D Use B1->E B2->E C1->E C2->E D1->E D2->E

Caption: Experimental workflow for the complete characterization of a novel compound.

Detailed Experimental Protocols

Causality: This is the definitive step to confirm that the correct molecule has been synthesized. Mass spectrometry provides the molecular weight, while NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry.[1][2]

A. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an LC-MS system, which combines liquid chromatography for sample introduction with mass spectrometry. Electrospray ionization (ESI) in positive mode is typically effective for molecules with hydroxyl and ether groups.

  • Analysis: Inject the sample solution. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).[3]

  • Expected Outcome: A primary peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 215.05. The high-resolution mass should match the calculated monoisotopic mass (214.04242) to confirm the elemental formula.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. Key expected signals include:

    • Aromatic protons on the chlorophenyl ring (typically in the 6.8-7.5 ppm range).

    • Protons on the oxolane ring, particularly the protons attached to the carbons bearing the hydroxyl and phenoxy groups (methine protons, likely in the 3.5-4.5 ppm range).

    • The hydroxyl proton, which may appear as a broad singlet. The coupling patterns (spin-spin splitting) between the oxolane protons will be crucial for confirming the trans (3R,4R) stereochemistry.[5]

  • ¹³C NMR and DEPT Analysis: Acquire a carbon-13 spectrum, often with DEPT-135, to identify all unique carbon atoms and distinguish between CH, CH₂, and CH₃ groups.[1] Expect signals for the four distinct carbons of the oxolane ring and the carbons of the chlorophenyl ring.

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.[5]

Causality: HPLC is the industry-standard method for quantifying the purity of small molecule pharmaceuticals and identifying the presence of any impurities from the synthesis or degradation.[6][7]

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point for this type of molecule.

  • Mobile Phase: A gradient elution is recommended for separating the main compound from potential impurities with different polarities. A typical system would be:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute as necessary to ensure the detector response is within the linear range.

  • Analysis: Inject a small volume (e.g., 5-10 µL) and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 275 nm, where the chlorophenyl ring will absorb).

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[7] For drug development purposes, a purity of >95% is typically required.

Causality: These are fundamental physical properties that impact a compound's handling, formulation, and potential bioavailability.[8][9]

A. Melting Point Determination

  • Sample Preparation: Ensure the sample is a fine, dry powder. Load a small amount into a capillary tube to a height of 2-3 mm.[10]

  • Instrumentation: Use a calibrated digital melting point apparatus or a Differential Scanning Calorimeter (DSC) for higher precision.

  • Procedure:

    • Perform a rapid initial heating to find the approximate melting range.[11]

    • With a fresh sample, heat slowly (1-2 °C per minute) when approaching the approximate melting point.[12]

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10] A narrow range (<2 °C) is indicative of high purity.[11]

B. Thermodynamic Equilibrium Solubility

  • Rationale: This "shake-flask" method is the gold standard for determining the true equilibrium solubility, which is critical for pre-formulation and predicting in vivo behavior.[9][13]

  • Procedure:

    • Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4).[13]

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV (as described in Protocol 2) or UV-Vis spectroscopy, against a standard curve.[14]

  • Expression of Results: Report the solubility in units of mg/mL or µg/mL at each pH and temperature.

Conclusion

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is a chiral building block with well-defined structural features that suggest its applicability in advanced chemical synthesis. While direct experimental data is sparse in the literature, its core physicochemical properties can be reliably predicted from its molecular structure. This guide provides not only these calculated and inferred characteristics but also a robust, step-by-step framework for the empirical validation of its identity, purity, and key physical properties. Adherence to these protocols will ensure that researchers and drug developers can proceed with confidence in the quality and characteristics of this promising chemical entity.

References

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Chaudhary, A. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Pharmaeli. Available at: [Link]

  • Curatolo, W. (1998). Physical chemical properties of oral drug candidates in the discovery and exploratory development settings. Pharmaceutical Science & Technology Today.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available at: [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • Sadowski, J., et al. (2021).
  • GenScript. (2026). HPLC Purity Testing Explained: What Researchers Need to Know. Available at: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated Phenoxy Acids, Aromatic Ethers, Dibenzofurans and Dibenzo-p-Dioxins: Carcinogenicity and Structure Activity Relationships. Available at: [Link]

  • Jagannadham, M. V., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques.
  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Available at: [Link]

  • Hutson, D. H., et al. (1975). Spectroscopic properties of the methyl esters of chlorophenoxy acid herbicides. Journal of Agricultural and Food Chemistry.
  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Available at: [Link]

  • Sadowski, J., et al. (2021).
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Available at: [Link]

  • PharmaCompass. (n.d.). (R)-(-)-3-Hydroxytetrahydrofuran. Available at: [Link]

  • PubChem. (n.d.). (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-YL)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol. Available at: [Link]

  • PubChem. (n.d.). (3R,4R)-3,4-bis(4-hydroxy-3-methoxybenzyl)tetrahydro-2-furanol. Available at: [Link]

  • NIST. (n.d.). (3R,4R)-4-(Benzo[d]d[14][15]ioxol-5-ylmethyl)-3-(3,4,5-trimethoxybenzyl)dihydrofuran-2(3H)-one. NIST Chemistry WebBook. Available at: [Link]

Sources

Literature review of 4-chlorophenoxy substituted tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stereochemistry, and Pharmacophore Applications

Executive Summary

The 4-chlorophenoxy substituted tetrahydrofuran motif represents a specialized ether scaffold in medicinal chemistry and agrochemical development.[1] Structurally, it combines the lipophilic, metabolically stable 4-chlorophenyl group with the polar, hydrogen-bond-accepting tetrahydrofuran (THF) ring.[1] This guide analyzes the physicochemical properties, stereoselective synthesis, and biological utility of this substructure, specifically focusing on the stable 3-(4-chlorophenoxy) isomer, which serves as a critical intermediate in the synthesis of SGLT2 inhibitors and novel antifungal agents.

Structural Analysis & Pharmacophore Logic[1]

The 4-Chlorophenoxy Moiety

The inclusion of the 4-chlorophenoxy group is rarely accidental.[1] In drug design, the chlorine atom at the para position serves two primary functions:

  • Metabolic Blocking: It prevents rapid oxidative metabolism (hydroxylation) at the typically reactive para position of the phenyl ring, significantly extending the molecule's half-life (t1/2) in vivo.

  • Lipophilicity Modulation: The chloro-substituent increases the partition coefficient (logP), enhancing membrane permeability compared to the unsubstituted phenoxy analog.

The Tetrahydrofuran Core

The THF ring acts as a non-planar, cyclic ether.[2] Unlike furan, it is saturated and flexible, often adopting an "envelope" conformation.

  • 3-Substitution vs. 2-Substitution:

    • 3-Substituted (Stable): The ether linkage at the C3 position is chemically stable, behaving like a standard dialkyl ether. This is the preferred scaffold for pharmaceutical intermediates.

    • 2-Substituted (Labile): Substitution at C2 creates a cyclic hemiacetal ether (acetal-like).[1] These are prone to hydrolysis under acidic conditions and are often used as glycoside mimics (C-glycosides) rather than simple ethers.[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of each component in the scaffold.

SAR_Map Core 3-(4-chlorophenoxy) tetrahydrofuran Cl_Group 4-Chloro Substituent (Metabolic Block) Core->Cl_Group Para-position Phenoxy Phenoxy Linker (Pi-Stacking / Spacer) Core->Phenoxy Aromatic Core THF_Ring Tetrahydrofuran Ring (H-Bond Acceptor / Solubilizer) Core->THF_Ring Ether linkage Increases logP Increases logP Cl_Group->Increases logP Prevents CYP450 Oxidation Prevents CYP450 Oxidation Cl_Group->Prevents CYP450 Oxidation Stereo Chiral Center (C3) (Target Selectivity) THF_Ring->Stereo Stereochemistry Improves Solubility Improves Solubility THF_Ring->Improves Solubility

Figure 1: Pharmacophore dissection of the 3-(4-chlorophenoxy)tetrahydrofuran scaffold.[1]

Synthetic Methodologies

The synthesis of 3-(4-chlorophenoxy)tetrahydrofuran requires precise control over stereochemistry, as biological targets (e.g., enzymes, receptors) are often enantioselective.

Method A: The Mitsunobu Coupling (Gold Standard)

The most reliable method for synthesizing this ether is the Mitsunobu reaction . This pathway allows for the coupling of a phenol with a secondary alcohol (THF-3-ol) under mild conditions with inversion of configuration .[1]

  • Mechanism: The reaction utilizes triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (DIAD or DEAD) to activate the alcohol as a phosphonium intermediate.[3] The phenol then attacks the carbon via an SN2 mechanism.

  • Stereochemical Outcome: (R)-THF-3-ol

    
     (S)-Ether product.[1]
    
Method B: Nucleophilic Substitution (SN2)

Alternatively, the alcohol can be converted to a leaving group (mesylate or tosylate) and displaced by the phenoxide anion.

  • Limitation: This requires a two-step sequence and often higher temperatures, which can lead to elimination side products (dihydrofuran formation).

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesis of (S)-3-(4-chlorophenoxy)tetrahydrofuran from (R)-tetrahydrofuran-3-ol.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: (R)-Tetrahydrofuran-3-ol (1.0 eq)

  • Nucleophile: 4-Chlorophenol (1.1 eq)[1]

  • Reagents: Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 3-neck round-bottom flask and cool under nitrogen flow.

    • Dissolve (R)-tetrahydrofuran-3-ol (10 mmol) and PPh3 (12 mmol) in anhydrous THF (50 mL).

    • Cool the solution to 0°C using an ice bath.

  • Reagent Addition:

    • Add 4-chlorophenol (11 mmol) to the stirred solution.

    • Critical Step: Add DIAD (12 mmol) dropwise over 20 minutes. Maintain internal temperature below 5°C to prevent side reactions. The solution will turn yellow/orange.[4]

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 12–18 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Quench with water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.

    • Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Synthetic Pathway Diagram[1][7]

Synthesis_Flow Start Start: (R)-THF-3-ol + PPh3 Add_Phenol Add 4-Chlorophenol Start->Add_Phenol Add_DIAD Add DIAD (0°C, Dropwise) Activates Alcohol Add_Phenol->Add_DIAD Intermediate Oxyphosphonium Intermediate Add_DIAD->Intermediate Activation SN2_Attack SN2 Attack by Phenoxide (Inversion of Configuration) Intermediate->SN2_Attack Walden Inversion Product Product: (S)-3-(4-chlorophenoxy)THF SN2_Attack->Product

Figure 2: Mitsunobu coupling pathway demonstrating stereochemical inversion.

Biological Applications & Data Summary

The 3-(4-chlorophenoxy)THF scaffold is primarily utilized as a high-value intermediate in the synthesis of SGLT2 inhibitors (gliflozin analogs) and antifungal agents.[1]

Comparative Biological Activity

The table below summarizes the impact of the THF ring versus other ethers in related bioactive molecules.

Scaffold TypeLogP (Lipophilicity)Metabolic StabilityPrimary Application
3-(4-chlorophenoxy)THF Moderate (2.5 - 3.0) High SGLT2 Inhibitors, Antifungals
4-chlorophenoxy ethyl etherHigh (> 3.[1]5)ModerateGeneral Agrochemicals
2-(4-chlorophenoxy)THFModerateLow (Hydrolytically Unstable)Glycoside Mimics (Prodrugs)
Case Study: SGLT2 Inhibition

In the development of sodium-glucose cotransporter-2 (SGLT2) inhibitors, the distal phenyl ring (often bearing a 4-Cl or 4-Et group) is crucial for binding in the hydrophobic pocket of the transporter.[1] The THF ring serves as a bioisostere for the sugar moiety or as a linker that positions the aromatic ring correctly without the metabolic liability of a glycosidic bond.

References

  • Mitsunobu Reaction: Mechanism and Modifications . Organic Chemistry Portal. Available at: [Link][1]

  • Tetrahydrofuran-3-ol: Physical Properties and Safety . PubChem, National Library of Medicine. Available at: [Link][1]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 . National Institutes of Health (PMC). Available at: [Link]

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Methodological & Application

A Proposed Stereoselective Synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist:

Audience: Researchers, scientists, and drug development professionals.

Introduction
Overall Synthetic Strategy

The proposed synthesis commences with the commercially available and inexpensive starting material, 2,3-dihydrofuran. The core of the strategy lies in a stereoselective epoxidation to generate a chiral epoxide intermediate. Subsequent nucleophilic opening of this epoxide with 4-chlorophenoxide is designed to proceed with high regioselectivity and complete inversion of stereochemistry, thereby establishing the desired (3R,4R) configuration of the final product.

Synthetic Workflow for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol start 2,3-Dihydrofuran step1 Stereoselective Epoxidation start->step1 intermediate (3R,4R)-3,4-epoxy-tetrahydrofuran (exo-epoxide) step1->intermediate step2 Nucleophilic Epoxide Opening with 4-Chlorophenoxide intermediate->step2 product (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol step2->product caption Figure 1: Proposed synthetic workflow.

Caption: Proposed synthetic workflow for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol.

Experimental Protocols

PART 1: Stereoselective Epoxidation of 2,3-Dihydrofuran

Principle: The formation of the chiral epoxide is the critical stereochemistry-determining step. An asymmetric epoxidation using a Jacobsen-type catalyst is proposed for this transformation on an unfunctionalized cyclic enol ether. The use of a chiral catalyst ensures the formation of the epoxide with high enantioselectivity. The exo attack on the dihydrofuran ring is generally favored.

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
2,3-DihydrofuranAnhydrousCommercially AvailableShould be freshly distilled before use.
(R,R)-Jacobsen's CatalystN/ACommercially AvailableA chiral manganese-salen complex.
m-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially AvailableA common and effective oxidizing agent.
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent for the reaction.
Phosphate Buffer (pH 7.4)N/APrepared in-houseFor work-up.
Sodium SulfiteReagentCommercially AvailableFor quenching excess peroxide.
Anhydrous Magnesium SulfateReagentCommercially AvailableFor drying the organic phase.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R,R)-Jacobsen's catalyst (0.05 eq.).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane (DCM) to dissolve the catalyst. Cool the solution to 0 °C in an ice bath. Add freshly distilled 2,3-dihydrofuran (1.0 eq.) to the reaction mixture.

  • Addition of Oxidant: Dissolve m-CPBA (1.5 eq.) in DCM and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Work-up: Allow the mixture to warm to room temperature. Wash the organic layer with a phosphate buffer (pH 7.4) and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel.

PART 2: Nucleophilic Epoxide Opening with 4-Chlorophenoxide

Principle: The regioselective and stereospecific opening of the chiral epoxide is achieved using the sodium salt of 4-chlorophenol. The reaction proceeds via an S_N2 mechanism, leading to an inversion of configuration at the carbon atom that is attacked. In this case, attack at the C4 position is anticipated, resulting in the desired (3R,4R) stereochemistry.

Reagents and Materials:

Reagent/MaterialGradeSupplierNotes
(3R,4R)-3,4-epoxy-tetrahydrofuranAs synthesized in Part 1N/AThe chiral epoxide intermediate.
4-ChlorophenolReagentCommercially AvailableThe nucleophile precursor.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableA strong base to generate the phenoxide.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableA polar aprotic solvent.
Saturated Ammonium ChlorideN/APrepared in-houseFor quenching the reaction.
Ethyl AcetateReagentCommercially AvailableFor extraction.
Anhydrous Sodium SulfateReagentCommercially AvailableFor drying the organic phase.

Step-by-Step Protocol:

  • Formation of the Nucleophile: In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF. To this suspension, add a solution of 4-chlorophenol (1.2 eq.) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-chlorophenoxide.

  • Reaction Setup: To the flask containing the sodium 4-chlorophenoxide solution, add a solution of (3R,4R)-3,4-epoxy-tetrahydrofuran (1.0 eq.) in anhydrous DMF dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the consumption of the epoxide by TLC or GC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol.

Characterization

The final product should be characterized by standard analytical techniques to confirm its structure and purity. Expected characterization data would include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium hydride is a highly flammable and moisture-sensitive reagent. It should be handled with extreme care under an inert atmosphere.

  • m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

  • Dichloromethane and DMF are hazardous solvents and should be handled appropriately.

References
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.[Link]

  • 3-Hydroxytetrahydrofuran. Wikipedia.[Link]

  • Methods for producing viloxazine salts and novel polymorphs thereof.
  • Process for the preparation of 3-hydroxytetrahydrofuran.

Sources

Mitsunobu reaction conditions for synthesizing chlorophenoxy oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for Stereoselective Synthesis of Chlorophenoxy Oxolanes via Mitsunobu Coupling

Executive Summary

This guide details the synthesis of chlorophenoxy oxolanes (specifically 3-(4-chlorophenoxy)tetrahydrofuran) utilizing the Mitsunobu reaction. While the Mitsunobu protocol is a staple for converting alcohols to esters and ethers, secondary heterocyclic alcohols like 3-hydroxytetrahydrofuran present unique steric and electronic challenges. This note prioritizes stereochemical integrity (Walden inversion) and downstream purification efficiency , addressing the notorious difficulty of removing triphenylphosphine oxide (TPPO) byproducts.

Mechanistic Principles & Reaction Design

The Stereochemical Imperative

The synthesis of chlorophenoxy oxolanes from 3-hydroxytetrahydrofuran relies on the SN2 mechanism. The reaction does not merely "replace" the hydroxyl group; it activates it as a leaving group (alkoxyphosphonium salt) which is then displaced by the chlorophenol nucleophile.

  • Key Constraint: The pKa of the nucleophile must be lower than the conjugate acid of the betaine intermediate (< 11-13). 4-Chlorophenol (pKa ~9.[1]4) is ideal, allowing for rapid protonation of the zwitterionic adduct without requiring specialized azodicarboxylates.

  • Stereochemical Outcome: Complete inversion.[2]

    • Starting Material: (S)-3-Hydroxytetrahydrofuran

    • Product: (R)-3-(4-chlorophenoxy)tetrahydrofuran

Reaction Pathway Visualization

The following diagram illustrates the activation and displacement cycle, highlighting the critical inversion step.

Mitsunobu_Mechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Nucleophilic Attack Protonation Protonation by 4-Chlorophenol Betaine->Protonation pKa < 11 Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) Protonation->Oxyphosphonium + 3-OH-THF Product Chlorophenoxy Oxolane (Inverted Configuration) Oxyphosphonium->Product SN2 Attack (Phenoxide) Byproducts TPPO + Hydrazine Oxyphosphonium->Byproducts Leaving Groups

Figure 1: Mechanistic pathway showing the activation of the oxolane alcohol and subsequent SN2 displacement by the phenoxide.

Experimental Protocol

Reagent Selection & Stoichiometry
ComponentReagentEquiv.RoleRationale
Substrate 3-Hydroxytetrahydrofuran1.0ElectrophileSecondary alcohol; limiting reagent.
Nucleophile 4-Chlorophenol1.1 - 1.2NucleophileSlight excess ensures complete consumption of alcohol.
Phosphine Triphenylphosphine (PPh3)1.2 - 1.5ReductantStandard reactivity; cost-effective.
Azo Reagent DIAD (Diisopropyl azodicarboxylate)1.2 - 1.5OxidantPreferred over DEAD due to higher stability and liquid state (easier handling).
Solvent Anhydrous THF[0.2 M]SolventSolubilizes all species; optimal polarity for ion-pair separation.
Step-by-Step Synthesis

Safety Warning: DIAD is toxic and a potential explosion hazard if heated under confinement. Work in a fume hood.

  • Preparation: Flame-dry a 2-neck round bottom flask under nitrogen flow. Charge with magnetic stir bar.

  • Solvation: Add PPh3 (1.5 eq), 3-hydroxytetrahydrofuran (1.0 eq), and 4-chlorophenol (1.2 eq). Dissolve in anhydrous THF (concentration ~0.2 M relative to alcohol).

    • Expert Insight: Adding the phenol before the azo reagent prevents the "dead-end" alkylation of the hydrazine species, a common side reaction with secondary alcohols.

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • Addition: Add DIAD (1.5 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 20–30 minutes.

    • Visual Check: The solution will turn yellow/orange. If the color fades immediately, the addition is too slow; if it stays dark red, addition is too fast (potential overheating).

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) naturally. Stir for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Solvent: 15% EtOAc in Hexanes). The product (ether) will be less polar than the starting alcohol but likely close to the phenol. Staining with PMA (Phosphomolybdic Acid) is recommended for the oxolane ring.

Purification Strategy (The TPPO Challenge)

The primary bottleneck in Mitsunobu reactions is the removal of Triphenylphosphine Oxide (TPPO). For chlorophenoxy oxolanes, which are moderately lipophilic, we recommend a Precipitation-Filtration hybrid approach before chromatography.

TPPO Removal Workflow

Purification_Workflow Crude Crude Reaction Mixture (THF) Concentrate Concentrate to Residue Crude->Concentrate Slurry Add 1:9 Et2O:Hexane (or Toluene/MgCl2) Concentrate->Slurry Induce Precipitation Filter Filtration Slurry->Filter Solid Solid Retentate (TPPO + Hydrazine) Filter->Solid Discard Filtrate Filtrate (Product + Phenol) Filter->Filtrate Keep Wash Base Wash (1M NaOH) Filtrate->Wash Remove Excess Phenol Final Flash Chromatography (Silica) Wash->Final Isolate Pure Ether

Figure 2: Optimized workflow for removing Mitsunobu byproducts prior to final isolation.

Protocol for TPPO Removal
  • Concentration: Remove THF via rotary evaporation to obtain a viscous oil.

  • Precipitation (Option A - Standard): Triturate the oil with a mixture of cold Diethyl Ether/Hexanes (1:9). TPPO is insoluble in this non-polar mix. Sonicate for 5 minutes, then filter through a fritted glass funnel.

  • Precipitation (Option B - The MgCl2 Method): For difficult separations, dissolve the residue in Toluene. Add MgCl2 (2.0 eq) and heat to reflux for 1 hour, then cool. TPPO forms a complex with MgCl2 that precipitates out more efficiently than TPPO alone [1].

  • Phenol Removal: Dissolve the filtrate in Et2O. Wash twice with 1M NaOH. This deprotonates unreacted 4-chlorophenol, moving it to the aqueous layer.

  • Final Polish: Dry organic layer (MgSO4) and purify via flash column chromatography (SiO2, gradient 0-20% EtOAc/Hexanes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Steric hindrance of oxolane ring.Switch solvent to Toluene; heat to 60°C after addition is complete.
Low Yield / Side Products Hydrazine alkylation.Ensure Acid (Phenol) and Alcohol are premixed before adding DIAD. Do not add Alcohol last.
Product Racemization SN1 character due to acidity.Ensure temperature stays at 0°C during addition. 4-Chlorophenol is weak enough to avoid this, but stronger acids (pKa < 5) risk this.
TPPO Co-elution Similar polarity to product.Use the MgCl2 complexation method described in Section 4.2 [1].

References

  • Donald, J. R., & Martin, S. F. (2002). "Use of MgCl2 for the removal of Triphenylphosphine Oxide in Mitsunobu Reactions." Organic Letters. (Note: While the MgCl2 method is widely cited in process chemistry, the specific optimization is often attributed to process patents and papers like Org. Process Res. Dev. 2024, 28, 5, 1856–1862).

  • Mitsunobu, O. (1981).[3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Dodge, J. A., et al. (1994). "Inversion of Configuration of Alcohols Using a Modified Mitsunobu Protocol." Journal of Organic Chemistry, 59, 234-236.

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Integration of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol in fragment-based drug design

This iterative cycle of design, synthesis, and testing is the engine of FBDD, driving the transformation of a weak-binding fragment into a potent, optimized lead compound. [1]

Conclusion

The strategic application of the fragment (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol offers a compelling starting point for FBDD campaigns. Its inherent structural and chemical features provide multiple avenues for high-affinity interactions with a protein target. By following a rigorous workflow of primary screening, orthogonal validation, structural characterization, and vector-guided elaboration, research teams can efficiently translate this fragment hit into a promising lead series. The detailed protocols and logical frameworks presented in this guide are designed to maximize the probability of success and accelerate the drug discovery timeline.

References

  • Vertex AI Search. (2020).
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance.
  • Selvita. X-ray Crystallography Fragment Screening.
  • Sygn
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Navratilova, I., & Hopkins, A. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.
  • PubMed.
  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery.
  • PMC. (2014).
  • ResearchGate. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery.
  • PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery.
  • Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview.
  • Journal of the American Chemical Society. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • ACS Publications. Fragment-Based Lead Discovery Using X-ray Crystallography.
  • Deep Origin. Fragment-Based Drug Design (FBDD)
  • Practical Fragments. (2010).
  • PubMed. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • Wikipedia. Fragment-based lead discovery.
  • Malvern Panalytical. (2025). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
  • ChemRxiv. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.
  • BenchChem. Physical and chemical properties of substituted oxolanes.
  • Center for Macromolecular Interactions.
  • SpringerLink. (2018).
  • Life Chemicals. (2021).
  • PMC. (2023). Oxetanes in Drug Discovery Campaigns.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Ether Linkage Formation in 4-Chlorophenoxy Oxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chlorophenoxy oxolanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming the critical ether linkage between a 4-chlorophenol moiety and an oxolane (tetrahydrofuran) ring. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 4-chlorophenoxy oxolanes, with a primary focus on the Williamson ether synthesis, the most common method for this transformation.

Problem 1: Low or No Product Formation

You've set up your reaction between 4-chlorophenoxide and an activated oxolane (e.g., 2-(bromomethyl)tetrahydrofuran or tetrahydrofurfuryl tosylate), but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting materials.

Several factors can lead to a stalled reaction. The most common culprits are related to the nucleophile generation, the reactivity of the electrophile, or the reaction conditions.

1. Incomplete Deprotonation of 4-Chlorophenol: The Williamson ether synthesis requires the formation of a potent nucleophile, the phenoxide.[1][2][3] If the base is not strong enough to deprotonate the 4-chlorophenol (pKa ≈ 9.4) completely, the reaction will not proceed efficiently.

  • Solution: Use a sufficiently strong base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, evolving hydrogen gas.[4] Weaker bases like potassium carbonate (K₂CO₃) can be effective but may require higher temperatures or a phase-transfer catalyst to achieve full conversion.[5] Avoid aqueous bases like NaOH or KOH unless using a phase-transfer system, as the presence of water can hinder the reaction.[5]

2. Poor Leaving Group on the Oxolane Moiety: The reaction proceeds via an Sₙ2 mechanism, which requires a good leaving group on the electrophile.[2][4] If you are using a chloro-substituted oxolane, the reaction will be significantly slower than with a bromo, iodo, or tosylate equivalent.

  • Solution: If possible, switch to an oxolane derivative with a better leaving group. The reactivity order is generally I > Br > OTs > Cl. Preparing a tosylate or mesylate from the corresponding oxolane alcohol is a standard and effective strategy.[4]

3. Inappropriate Solvent Choice: The choice of solvent is critical for an Sₙ2 reaction. Protic solvents (e.g., ethanol, water) can solvate and stabilize the phenoxide nucleophile, reducing its reactivity.[6]

  • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices as they solvate the cation but leave the nucleophile "naked" and highly reactive.[2][5] Tetrahydrofuran (THF) is also a common choice, especially when using NaH as the base.[4]

4. Insufficient Temperature or Reaction Time: While Sₙ2 reactions are common, they are not always fast at room temperature.

  • Solution: A typical Williamson reaction is conducted between 50-100 °C for 1-8 hours.[2][6] Monitor the reaction by TLC or LC-MS. If you see slow conversion, consider increasing the temperature in 10-15 °C increments. Microwave-assisted synthesis can also dramatically reduce reaction times.[2]

start Low or No Product check_base Is the base strong enough? (e.g., NaH, KH) start->check_base check_lg Is the leaving group adequate? (I, Br, OTs > Cl) check_base->check_lg Yes solution_base Action: Use stronger base (e.g., NaH). Ensure anhydrous conditions. check_base->solution_base No check_solvent Is the solvent polar aprotic? (DMF, ACN, THF) check_lg->check_solvent Yes solution_lg Action: Convert alcohol to a better leaving group (e.g., OTs, I). check_lg->solution_lg No check_conditions Are Temp/Time sufficient? (50-100 °C, 1-8h) check_solvent->check_conditions Yes solution_solvent Action: Switch to DMF or ACN. check_solvent->solution_solvent No solution_conditions Action: Increase temperature and/or reaction time. Monitor via TLC/LCMS. check_conditions->solution_conditions No end_node Reaction Optimized check_conditions->end_node Yes solution_base->check_lg solution_lg->check_solvent solution_solvent->check_conditions solution_conditions->end_node

Caption: Troubleshooting flowchart for low yield.

Problem 2: Significant Formation of Alkene Side Product

Your reaction produces the desired ether, but you also isolate a significant amount of an alkene, likely from the elimination of the oxolane electrophile.

The formation of an alkene is the hallmark of a competing E2 elimination reaction.[7] This occurs when the phenoxide acts as a base, abstracting a proton, rather than as a nucleophile.[7][8]

1. Sterically Hindered Electrophile: The Williamson synthesis is highly sensitive to steric hindrance at the electrophilic carbon.[1] It works best for methyl and primary alkyl halides.[4][9] If your leaving group is on a secondary carbon of the oxolane ring, E2 elimination will be a significant competing pathway.[4][6] Tertiary halides will almost exclusively give the elimination product.[4][10]

  • Solution: Re-evaluate your synthetic disconnection. If you are trying to react 4-chlorophenoxide with 3-bromotetrahydrofuran, elimination will be a major issue. Whenever possible, ensure the leaving group is on a primary carbon (e.g., 2-(bromomethyl)tetrahydrofuran).

2. High Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[6][11]

  • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 50-60 °C and only increase if necessary.[5]

3. Strong, Bulky Base/Nucleophile: While a strong base is needed, a very sterically hindered base/nucleophile can favor proton abstraction (elimination) over nucleophilic attack (substitution). However, 4-chlorophenoxide is not exceptionally bulky. This factor is more pronounced with alkoxides like tert-butoxide.

reactants 4-Chlorophenoxide + Secondary Oxolane-LG sn2_path Sₙ2 Pathway (Nucleophilic Attack) reactants->sn2_path Favored by: - Primary LG - Lower Temp e2_path E2 Pathway (Proton Abstraction) reactants->e2_path Favored by: - Secondary/Tertiary LG - Higher Temp ether_product Desired Ether Product (4-Chlorophenoxy Oxolane) sn2_path->ether_product alkene_product Side Product (Dihydrofuran derivative) e2_path->alkene_product

Caption: Competition between Sₙ2 substitution and E2 elimination pathways.

Frequently Asked Questions (FAQs)

Q1: I need to couple 4-chlorophenol with a secondary alcohol on the oxolane ring. The Williamson synthesis is giving me mostly elimination products. What are my alternatives?

When the Williamson synthesis fails due to steric hindrance, the Mitsunobu reaction is an excellent alternative.[12][13] This reaction couples an alcohol directly with an acidic pronucleophile (like 4-chlorophenol) under mild, neutral conditions using a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[12][14]

  • Key Advantage: It proceeds with inversion of stereochemistry at the alcohol's chiral center and avoids the strongly basic conditions that promote elimination.[15]

  • Major Drawback: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[14][16] Using polymer-supported reagents can simplify workup.[16]

Q2: My 4-chlorophenoxide appears to be alkylating the aromatic ring instead of the oxygen (C-alkylation). How can I prevent this?

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the ring (usually ortho or para).[2] While O-alkylation is generally favored, C-alkylation can become a problem under certain conditions.

  • Controlling Factors: O-alkylation is favored in polar aprotic solvents (DMF, DMSO, ACN) where the "naked" oxygen anion is highly reactive. C-alkylation can be more prevalent in non-polar or protic solvents where ion-pairing and hydrogen bonding effects are more significant. Ensure you are using a recommended polar aprotic solvent.

Q3: How do I purify my final 4-chlorophenoxy oxolane product?

Purification typically involves a standard aqueous workup followed by either distillation or column chromatography.[6]

  • Workup: After the reaction is complete, quench cautiously (e.g., with water or saturated NH₄Cl). Extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water and brine. A wash with dilute NaOH can help remove any unreacted 4-chlorophenol.[17]

  • Purification:

    • Column Chromatography: This is the most common method for laboratory-scale purification. Use a silica gel column with a solvent system like hexanes/ethyl acetate.

    • Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger scales.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.[18]

Q4: Are there any modern catalytic methods to form this ether bond?

Yes, transition-metal-catalyzed methods have become powerful tools for C-O bond formation. The Buchwald-Hartwig amination chemistry has been extended to the formation of aryl ethers.[19][20] This involves a palladium-catalyzed cross-coupling of an aryl halide or triflate with an alcohol.[21][22] For your target, you could potentially couple 4-chloro-1-iodobenzene with your oxolane alcohol, though this disconnection is often less direct than the Williamson synthesis. These methods are particularly useful for constructing diaryl ethers or when other methods fail.[21]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of 2-((4-chlorophenoxy)methyl)tetrahydrofuran from 4-chlorophenol and 2-(bromomethyl)tetrahydrofuran.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous DMF (10 mL per mmol of 4-chlorophenol).

  • Phenoxide Formation: Add 4-chlorophenol (1.0 eq). Stir to dissolve. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Ether Formation: Add 2-(bromomethyl)tetrahydrofuran (1.05 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic extracts, wash with 1 M NaOH (to remove excess phenol), water, and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., 5-20% ethyl acetate in hexanes) to yield the final product.

Data Reference Table: Common Reagents & Conditions
ParameterRecommendedRationale & Notes
Base NaH, KHIrreversibly forms the phenoxide; drives reaction to completion.[4]
K₂CO₃, Cs₂CO₃Milder, but may require higher temperatures or longer reaction times.
Solvent DMF, ACN, DMSOPolar aprotic; accelerates Sₙ2 reactions by solvating the counter-ion.[2][5]
THFGood choice, especially with NaH.[4]
Leaving Group -OTs, -OMs, -I, -BrExcellent leaving groups for Sₙ2 reactions.[4]
-ClPoor leaving group; results in slow or no reaction.
Temperature 50 - 100 °CBalances reaction rate against potential side reactions.[2][6]

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Westin, J. Ether formation - Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Purechemistry. Mitsonobu reaction, mechanism, applications and limitations. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. When The Williamson Doesn’t Work: Synthesis of Tertiary Ethers From Alkenes, SN1 Reactions, and Alkoxymercuration. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Study.com. Ether: Preparation & Reactions. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Valeur, E., & Roche, D. (2008). Efficient, Mild, Parallel and Purification-Free Synthesis of Aryl Ethers via the Mitsunobu Reaction. Synfacts, 2008(08), 0892. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • St. Martin, A. A., et al. (2018). Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. ACS Catalysis, 8(4), 3082–3091. [Link]

  • Basu, S. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Portland State University. [Link]

  • Google Patents.
  • Union College. Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619. [Link]

  • Lee, S., & Toste, F. D. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 53(29), 7545–7549. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Blouin, M., & Frenette, M. (2001). A New Method for the Preparation of Aryl Vinyl Ethers. The Journal of Organic Chemistry, 66(26), 9043–9045. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • ResearchGate. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]

  • Organic Chemistry Tutor. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
  • Chemistry Steps. The Mitsunobu Reaction. [Link]

  • YouTube. CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

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  • PrepChem.com. Synthesis of (a) 4-(4-Chlorophenoxy)-phenoxy-acetonitrile. [Link]

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Technical Support Center: Crystallization Optimization for Chiral Oxolan-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of chiral oxolan-3-ols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality, enantiomerically pure crystals of these valuable pharmaceutical intermediates.[1][2] As a class of compounds, oxolan-3-ols (also known as tetrahydrofuran-3-ols) present unique challenges due to their polarity, hydrogen bonding capabilities, and chiral nature.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing crystallization. Our goal is to empower you with the knowledge to systematically troubleshoot issues and rationally design optimization strategies for your specific molecule.

Section 1: Frequently Asked Questions (FAQs) - Crystallization Fundamentals

This section addresses common foundational questions regarding the crystallization of chiral oxolan-3-ols.

Q1: Why is solvent selection so critical for crystallizing polar oxolan-3-ols?

A1: Solvent selection is arguably the most critical factor in a crystallization process because it directly controls the supersaturation of the solute.[3][4] For oxolan-3-ols, the solvent's properties must be carefully matched to the molecule's characteristics:

  • Polarity and Hydrogen Bonding: Oxolan-3-ols are polar and can act as both hydrogen bond donors (hydroxyl group) and acceptors (ether oxygen). The ideal solvent should have a polarity that provides moderate solubility. If the solvent is too "good" (high solubility), it can be difficult to achieve the supersaturation needed for crystallization, often leading to "oiling out".[5] If it is too "poor" (low solubility), the compound may precipitate as an amorphous solid.

  • Solvent-Solute Interactions: The solvent can compete with the solute for hydrogen bonding sites. This can either inhibit or promote the formation of the crystal lattice. Understanding these interactions is key to controlling polymorphism and crystal habit.[4]

  • Viscosity: High solvent viscosity can impede molecular diffusion, slowing down crystal growth and potentially leading to the inclusion of impurities or the formation of smaller, less-ordered crystals.[6]

Q2: What are the primary crystallization techniques suitable for these compounds?

A2: The most common and effective techniques for small molecules like oxolan-3-ols are:

  • Cooling Crystallization: This is a standard method where the compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[7] As the solution is slowly cooled, the solubility decreases, leading to supersaturation and crystal formation. The rate of cooling is a critical parameter to control crystal size and quality.[8][9]

  • Anti-Solvent (or Drowning-Out) Crystallization: This technique involves adding a second solvent (the anti-solvent) in which the solute is poorly soluble to a solution of the compound.[10][11] This rapidly reduces the overall solubility of the solute, inducing crystallization. The rate of anti-solvent addition and the degree of mixing are crucial to avoid localized high supersaturation, which can cause oiling out or amorphous precipitation.[12][13]

  • Vapor Diffusion: This is an excellent method for obtaining high-quality single crystals, especially when only small amounts of material are available.[5][14] A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization.[7][14]

Q3: How does the chiral nature of oxolan-3-ols complicate crystallization?

A3: Chirality introduces the challenge of separating a racemic mixture into its constituent enantiomers, a process known as resolution.[15][16] Since enantiomers have identical physical properties in an achiral environment (e.g., solubility, melting point), they cannot be separated by standard crystallization.[15] Racemic mixtures can crystallize in one of three ways:

  • Conglomerate: A physical mixture of separate crystals of the two enantiomers. This is the ideal scenario for resolution by preferential crystallization, but it occurs in only 5-10% of chiral compounds.[17][18]

  • Racemic Compound (Racemate): The two enantiomers co-crystallize in a 1:1 ratio within the same crystal lattice. This is the most common form and requires derivatization into diastereomers for separation by crystallization.[17]

  • Solid Solution (Pseudoracemate): The enantiomers are incorporated into the crystal lattice in a non-stoichiometric ratio. This is particularly challenging as it can limit the achievable enantiomeric excess in a single crystallization step.[19][20]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of chiral oxolan-3-ols.

Problem 1: My compound "oils out" and refuses to crystallize.
  • Causality Analysis: "Oiling out," or liquid-liquid phase separation, occurs when the level of supersaturation is too high.[11] The solute separates from the solution as a liquid phase (the oil) instead of an ordered solid phase (the crystal). This is common with polar molecules like oxolan-3-ols when the solvent is too good or the supersaturation is generated too quickly.[5][12]

  • Systematic Troubleshooting Protocol:

    • Reduce Supersaturation Rate:

      • Cooling Crystallization: Decrease the cooling rate significantly. A slower rate gives molecules more time to orient themselves into a crystal lattice.[8]

      • Anti-Solvent Crystallization: Slow down the rate of anti-solvent addition and ensure vigorous mixing to avoid localized high supersaturation.[13]

    • Change the Solvent System:

      • Select a "less good" solvent where the compound has lower solubility. This creates a wider metastable zone, making crystallization more controllable.[5]

      • Try a solvent mixture. A combination of a good solvent and a poor solvent can provide finer control over solubility.

    • Lower the Initial Concentration: Start with a more dilute solution. While this may reduce yield, it can prevent the system from reaching the high supersaturation levels that lead to oiling out.

    • Introduce Seed Crystals: If you have any crystalline material, adding a small amount to the supersaturated solution can bypass the difficult nucleation step and promote crystal growth.

Problem 2: I'm getting an amorphous solid, not crystals.
  • Causality Analysis: Amorphous solids form when molecules crash out of solution so rapidly that they lack the time to arrange into an ordered crystal lattice. This is often a result of extremely high supersaturation, typically caused by using a very poor solvent or adding an anti-solvent far too quickly.[12]

  • Systematic Troubleshooting Protocol:

    • Increase Solubility Moderately: The goal is to slow down the precipitation.

      • Choose a slightly better solvent or use a solvent mixture with a higher proportion of the "good" solvent.

      • For anti-solvent crystallization, use an anti-solvent that is more miscible with the primary solvent to ensure a more gradual change in solubility.

    • Reduce the Rate of Supersaturation:

      • Cooling: Use a much slower cooling ramp.

      • Anti-Solvent: Decrease the addition rate dramatically.

    • Increase Temperature: Crystallizing at a higher temperature can sometimes provide the molecules with enough kinetic energy to overcome the barrier to forming an ordered lattice.

Problem 3: My crystallization is not enantioselective, and I'm recovering a racemic mixture.
  • Causality Analysis: This indicates that your compound likely crystallizes as a racemic compound or a solid solution, which is the case for over 90% of chiral molecules.[17] Standard crystallization of a 50:50 racemic mixture will not result in chiral resolution. You must introduce a chiral influence to differentiate the enantiomers.

  • Systematic Troubleshooting Protocol:

    • Determine the Crystal System Type: First, try to determine if you have a conglomerate or a racemic compound. This can be investigated by constructing a ternary phase diagram.[21]

    • Strategy 1: Preferential Crystallization (if a conglomerate):

      • This technique, also known as resolution by entrainment, involves seeding a supersaturated racemic solution with crystals of one pure enantiomer.[16][18] This encourages the crystallization of only that enantiomer.[21] This is a powerful but delicate process that requires careful control over supersaturation to prevent the spontaneous nucleation of the other enantiomer.

    • Strategy 2: Diastereomeric Salt Formation (if a racemic compound):

      • This is the most common and robust method for resolving chiral compounds that form racemates.[15][16]

      • React the racemic oxolan-3-ol with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form a mixture of diastereomeric salts.[16][]

      • Diastereomers have different physical properties, including solubility.[15] This difference can be exploited to separate them via fractional crystallization.[23]

      • After separation, the resolving agent is cleaved to yield the pure enantiomer.

    • Strategy 3: Chiral Additives:

      • The addition of small amounts of a "tailor-made" additive, which is structurally similar to the solute, can sometimes inhibit the nucleation or growth of one enantiomer, allowing the other to crystallize.[24][25] This can be a complex strategy to develop but can be highly effective.[26]

Visual Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common crystallization issues.

G start Initial Crystallization Attempt outcome Analyze Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets form amorphous Problem: Amorphous Solid outcome->amorphous Powdery solid forms racemic Problem: Racemic Crystals outcome->racemic Crystals form, but ee = 0% success Success: High-Quality Crystals outcome->success Good crystals, but needs optimization oil_sol1 1. Decrease Supersaturation Rate (Slower cooling / anti-solvent addition) oil->oil_sol1 Re-attempt amorphous_sol1 1. Increase Solubility (Use a 'better' solvent) amorphous->amorphous_sol1 Re-attempt racemic_sol1 Is it a conglomerate? racemic->racemic_sol1 oil_sol2 2. Change Solvent (Use a 'less good' solvent) oil_sol1->oil_sol2 Re-attempt oil_sol3 3. Add Seed Crystals oil_sol2->oil_sol3 Re-attempt oil_sol3->start Re-attempt amorphous_sol2 2. Decrease Supersaturation Rate (Much slower process) amorphous_sol1->amorphous_sol2 Re-attempt amorphous_sol2->start Re-attempt racemic_sol2 Yes: Use Preferential Crystallization racemic_sol1->racemic_sol2 Yes racemic_sol3 No: Use Diastereomeric Salt Formation racemic_sol1->racemic_sol3 No racemic_sol2->start Re-attempt racemic_sol3->start Re-attempt

Caption: A general troubleshooting workflow for crystallization optimization.

Section 3: Key Experimental Protocols

Below are detailed, step-by-step methodologies for the primary crystallization techniques.

Protocol 1: Cooling Crystallization
  • Solvent Selection & Solubility Test: Identify a solvent in which the oxolan-3-ol is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., 50-70 °C).

  • Dissolution: In a clean vessel, add the oxolan-3-ol and the chosen solvent. Heat the mixture with stirring until all the solid has completely dissolved.

  • Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration to remove it, as these particles can act as unwanted nucleation sites.

  • Controlled Cooling: Allow the solution to cool slowly and without disturbance. A programmable cooling bath is ideal. A typical rate might be 5-10 °C per hour. For difficult systems, rates as low as 1 °C per hour may be necessary.

  • Seeding (Optional): Once the solution has cooled into the metastable zone (slightly below the saturation temperature), add one or two seed crystals to induce controlled nucleation.

  • Maturation: Once crystals have formed, hold the suspension at the final low temperature for several hours (a process called "aging" or "digestion") to allow the system to reach equilibrium and potentially improve crystal perfection.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • System Selection: Choose a miscible solvent/anti-solvent pair. The oxolan-3-ol should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent".

  • Dissolution: Dissolve the compound in the minimum amount of the "solvent" at a constant temperature (e.g., room temperature).

  • Controlled Addition: Add the anti-solvent to the solution dropwise with vigorous stirring. The addition rate is critical; a slower rate is generally better. Using a syringe pump provides excellent control.[13]

  • Monitoring: Observe the solution for the onset of turbidity, which indicates nucleation has begun.

  • Maturation: After the anti-solvent addition is complete, continue stirring the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Isolation: Filter the crystals, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.

Table 1: Solvent Screening Guide for Oxolan-3-ols
Solvent ClassExamplesProperties & RationaleTypical Use Case
Alcohols Isopropanol, EthanolGood H-bond donors/acceptors. Often provide moderate solubility, suitable for cooling crystallization.[27]Cooling Crystallization
Esters Ethyl Acetate, Isopropyl AcetateModerate polarity, H-bond acceptors. Can be good primary solvents.Cooling, Anti-Solvent
Ketones Acetone, MEKPolar aprotic. Good solvents, often require an anti-solvent.Primary Solvent in Anti-Solvent Crystallization
Ethers MTBE, 2-MeTHFLower polarity, H-bond acceptors. Can act as anti-solvents or part of a co-solvent system.Anti-Solvent
Hydrocarbons Heptane, TolueneNon-polar. Almost always used as anti-solvents to drastically reduce solubility.Anti-Solvent
Water H₂OHighly polar. Can be used as an anti-solvent for solutions in polar organic solvents like acetone or ethanol.[13]Anti-Solvent
Section 4: Advanced Strategy Spotlight: Preferential Crystallization

For chiral oxolan-3-ols that form a conglomerate, preferential crystallization is a powerful technique to achieve resolution without chemical derivatization.

Principle: The method exploits the fact that in a conglomerate, the two enantiomers crystallize independently. By seeding a supersaturated racemic solution with crystals of one pure enantiomer (e.g., the S-enantiomer), you provide a template that encourages the crystallization of only that S-enantiomer, leaving the R-enantiomer enriched in the solution.[21][28]

Visualizing the Concept:

G cluster_0 Step 1: Prepare Supersaturated Racemic Solution cluster_1 Step 2: Seeding cluster_2 Step 3: Selective Crystal Growth sol_initial Solution with 50% R and 50% S Enantiomers seed Add Pure S-Enantiomer Seed Crystal growth S-Enantiomer molecules from solution deposit onto the seed crystal. seed->growth sol_final Solution becomes enriched in R-Enantiomer growth->sol_final crystal_final Solid Phase: Pure S-Enantiomer Crystals growth->crystal_final

Caption: The principle of Preferential Crystallization.

Key Requirements for Success:

  • The system MUST be a conglomerate.

  • A small quantity of pure enantiomer seed crystal is required.

  • Precise control over temperature and concentration is essential to stay within the metastable zone and prevent nucleation of the unwanted enantiomer.

References
  • Crystallization of Small Molecules. (n.d.). Google Cloud.
  • Boyd, S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1805-1824. DOI:10.1039/D2CS00697A
  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Ferreira, A., et al. (2021). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Dalton Transactions, 50(30), 10487-10494.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Journal of Drug Delivery and Therapeutics, 12(4), 173-179.
  • Wang, X., et al. (2022). Effect of Additives on Preferential Crystallization for the Chiral Resolution of Citrulline: Experimental, Statistical, and Molecular Dynamics Simulation Studies. Crystal Growth & Design, 22(4), 2496-2507.
  • Gong, J., et al. (2023). Role of Tailor-Made Additives in Crystallization from Solution: A Review. Industrial & Engineering Chemistry Research, 62(11), 4591-4611.
  • Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications.
  • Cotabarren, I. M., et al. (2024). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design, 24(5), 2205-2214.
  • Effect of additive concentration on chiral resolution and crystal yield... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). GoldBio.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Tailor-Made Additives for Melt-Grown Molecular Crystals: Why or Why Not?. (2023). Crystal Growth & Design, 23(8), 5403-5414.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2023). ChemRxiv.
  • Acevedo, D., et al. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Organic Process Research & Development, 23(9), 1874-1882.
  • Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3. (2025). Crystal Growth & Design.
  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. (2021).
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temper
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023).
  • Recent advances in the field of chiral crystallization. (2022).
  • (PDF) Chiral co-crystallization for enantiomer separation. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. (2024). DIAL.pr - BOREAL.
  • A Different View of Solvent Effects in Crystalliz
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). LinkedIn.
  • Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. (2005). Organic Letters, 7(25), 5589-5592.
  • Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. (n.d.). CrystEngComm.
  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (n.d.). NIH.
  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts.
  • Simultaneous chiral resolution of two racemic compounds by preferential cocrystalliz
  • Chiral alcohol separ
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  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (2018).
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
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Resolving solubility issues of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TKT-SOL-8829 Subject: Solubility Optimization for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol Status: Open / High Priority Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

User Issue Summary

The Problem: You are observing precipitation ("crashing out") of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol when diluting concentrated organic stocks (DMSO/Ethanol) into aqueous buffers (PBS, media, or water). The Molecule: A tetrahydrofuran (oxolane) core with a polar hydroxyl group at C3 and a highly lipophilic 4-chlorophenoxy moiety at C4.[1] The Challenge: The molecule is amphiphilic but dominated by the hydrophobic chlorophenoxy tail. While the oxolane ring and hydroxyl group crave water, the chlorophenoxy group drives lattice energy and hydrophobic aggregation, leading to rapid crystallization upon aqueous contact.

Part 1: The Solubility Decision Matrix

Before proceeding, select your protocol based on your downstream application. We do not use a "one-size-fits-all" approach here.

SolubilityDecisionTree Start Start: Define Application AppType What is the End Use? Start->AppType CellAssay Cell-Based Assay (Toxicity Sensitive) AppType->CellAssay AnimalStudy In Vivo / PK Study (High Conc. Needed) AppType->AnimalStudy ChemSynth Chemical Synthesis (Reaction Medium) AppType->ChemSynth Cosolvent Protocol A: Cosolvent Spike (DMSO/EtOH < 0.5%) CellAssay->Cosolvent Low Conc. (<10µM) Complexation Protocol B: Cyclodextrin (HP-β-CD Inclusion) CellAssay->Complexation High Conc. (>10µM) AnimalStudy->Complexation Preferred (IV/IP) Surfactant Protocol C: Micellization (Tween 80 / PEG400) AnimalStudy->Surfactant Oral Gavage OrganicMix Protocol D: Binary Solvent (THF:Water 1:1) ChemSynth->OrganicMix

Figure 1: Decision Matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Technical Protocols

Protocol A: The "Solvent Shift" (Cosolvent Spiking)

Best for: High-throughput screening (HTS) or low-concentration assays (< 10 µM).[1]

The Mechanism: The "crash-out" occurs because of the Ostwald Ripening effect. When you add a drop of DMSO stock to water, the local concentration at the interface exceeds the solubility limit instantly.

Correct Procedure:

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM).

  • Intermediate Step (Critical): Do NOT add DMSO directly to the bulk media.[1]

    • Prepare an intermediate dilution in PEG-400 or Ethanol if tolerated.[1]

    • Why? PEG-400 reduces the dielectric contrast between DMSO and Water.

  • The Drop-wise Addition:

    • Place your aqueous buffer on a magnetic stirrer (rapid stir, vortex is too chaotic).[1]

    • Inject the organic stock sub-surface (tip submerged) slowly.[1]

    • Target: Final DMSO concentration < 0.5% (v/v).[1]

Data Table: Recommended Cosolvent Limits

Solvent Max % (Cell Culture) Max % (Enzymatic Assay) Solubilizing Power for Chlorophenoxy
DMSO 0.1% - 0.5% 1% - 5% High
Ethanol 0.5% 2% Moderate

| PEG-400 | 1.0% | 5% | High |[1]

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: Animal studies, high-concentration stocks, and sensitive cells.[1]

The Science: The 4-chlorophenoxy group is a "guest" molecule that fits perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophilic exterior of the CD ensures water solubility, effectively "shielding" the grease from the water [1].

Step-by-Step Guide:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water or saline.[1] Filter sterilize (0.22 µm).

  • Solid Addition: Add your solid (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol to the CD solution.

    • Note: Do not pre-dissolve in DMSO if possible. Direct solid dispersion is preferred to avoid solvent toxicity.

  • Equilibration:

    • Sonicate for 30 minutes at 40°C.

    • Shake at room temperature for 4-6 hours.

  • Clarification: If the solution is cloudy, centrifuge at 10,000 x g for 5 mins. The supernatant is your solubilized drug–CD complex.

CD_Complexation cluster_mechanism Mechanism: Chlorophenoxy Shielding Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Equilibrium

Figure 2: Schematic of the host-guest interaction. The chlorophenoxy tail enters the CD cavity, while the hydroxyl group of the oxolane remains hydrogen-bonded to the solvent.

Part 3: Troubleshooting & FAQs

Q1: Can I use pH adjustment to dissolve it? Senior Scientist Answer: No. This is a common misconception.[1] Your molecule is a neutral alcohol/ether. It lacks a basic nitrogen (like an amine) or an acidic proton (like a carboxylic acid) in the physiological pH range.[1]

  • The hydroxyl group pKa is >15.

  • The ether oxygen is not basic enough to protonate.

  • Action: Do not waste time with HCl or NaOH; you will only increase ionic strength and cause "salting out" [2].

Q2: The solution is clear initially but precipitates after 2 hours. Why? Senior Scientist Answer: You have created a supersaturated solution. This is a metastable state. The initial mixing dispersed the molecules, but thermodynamically, the crystal lattice is more stable than the solution.

  • Fix: Add a crystallization inhibitor. HPMC (Hydroxypropyl methylcellulose) at 0.1% w/v can inhibit nucleation and extend the stability window of supersaturated solutions [3].

Q3: I see "oiling out" instead of crystals. Senior Scientist Answer: This is common for lipophilic ethers.[1] The compound is separating into a liquid-liquid phase because its melting point is depressed by the solvent impurities.

  • Fix: Increase the surfactant concentration (e.g., Tween 80) to push the system from a phase-separated emulsion into a stable micellar solution.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem. (2025).[1][2][3] Compound Summary: (4-chlorophenoxy) derivatives and physicochemical properties. National Library of Medicine.

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

End of Support Ticket. For further escalation regarding formulation for GLP tox studies, please reply with code #FORMULATE-GLP.

Sources

Technical Support Center: Minimizing Side Reactions in Chlorophenoxy Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing the chlorophenoxy moiety. The formation of the aryl ether bond via chlorophenoxy substitution is a cornerstone of many synthetic routes, yet it is frequently plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions. We will explore the causality behind common experimental challenges and provide robust, self-validating protocols to enhance the scientific integrity of your work.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the chlorophenoxy substitution step. Each answer delves into the underlying chemical principles and offers concrete solutions.

Q1: My reaction yield is disappointingly low, and I'm recovering a large amount of my starting phenol. What is the likely cause?

A1: This is a classic symptom of incomplete phenoxide formation, which is the active nucleophile in the substitution reaction. The reaction cannot initiate without a sufficient concentration of the deprotonated phenol.

  • Root Cause Analysis:

    • Insufficient Base Strength: The base you are using may not be strong enough to deprotonate the phenol effectively. Phenols have a wide range of pKa values, and less acidic phenols require stronger bases. For instance, sodium bicarbonate (NaHCO₃) is often insufficient.[1]

    • Poor Base Solubility: An insoluble base will have limited surface area to react with the phenol, leading to a slow or incomplete reaction.

    • Steric Hindrance: A sterically bulky base might struggle to access the hydroxyl proton, especially on a hindered phenol.

  • Troubleshooting & Optimization Steps:

    • Evaluate Base Strength: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or, for very difficult substrates, sodium hydride (NaH).[1][2] Cs₂CO₃ is often preferred as it is highly effective and its larger cation can promote reactivity.

    • Improve Solubility: If using an inorganic base like K₂CO₃, ensure vigorous stirring. Switching to a more soluble base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent system can also be effective.[3]

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][5] These solvents effectively solvate the cation of the base but do not hydrogen-bond with the phenoxide, leaving it highly nucleophilic and reactive. Protic solvents can cage the phenoxide, drastically reducing its reactivity.[1]

Q2: My TLC and NMR analysis shows a significant byproduct with a mass corresponding to the hydrolyzed chloro-aromatic starting material. How can I prevent this?

A2: The formation of a phenol or hydroxylated arene from your chloro-aromatic starting material is a clear indication of a competing hydrolysis reaction. This occurs when water or hydroxide ions act as the nucleophile instead of your intended phenoxide.

  • Root Cause Analysis:

    • Water Contamination: The most common culprit is residual water in your reagents or solvent. Even trace amounts can lead to significant hydrolysis, especially at elevated temperatures.

    • Strong, Nucleophilic Base in Protic Solvents: Using a base like sodium hydroxide (NaOH) in a solvent that contains water creates a high concentration of hydroxide ions (OH⁻), which can directly compete with the phenoxide in a nucleophilic aromatic substitution (SₙAr) reaction.[6][7]

  • Troubleshooting & Optimization Steps:

    • Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled or commercially available anhydrous solvents. Ensure your base and phenol are dry.

    • Select a Non-Nucleophilic Base: Switch from NaOH or KOH to a non-hydroxide base like K₂CO₃, Cs₂CO₃, or NaH. These bases deprotonate the phenol to generate the phenoxide nucleophile without introducing a competing hydroxide nucleophile.[1][2]

    • Azeotropic Water Removal: Before adding your chloro-aromatic coupling partner, consider heating the mixture of your phenol, base, and a solvent like toluene or xylene under a Dean-Stark trap. This will azeotropically remove any residual water.

Q3: I've successfully formed an ether, but it is contaminated with a C-arylated isomer. How can I improve O-selectivity?

A3: This issue arises from the ambident nature of the phenoxide nucleophile. While the negative charge is formally on the oxygen, it is also delocalized into the aromatic ring, creating nucleophilic carbon centers (primarily at the ortho and para positions). The reaction can thus proceed via the desired O-arylation or the undesired C-arylation.[4]

  • Root Cause Analysis:

    • Solvent Effects: The choice of solvent can dramatically influence the site of attack. Polar aprotic solvents generally favor O-arylation.[1]

    • Counter-ion Effects: "Harder" cations (like Li⁺ and Na⁺) coordinate more tightly with the "hard" oxygen atom of the phenoxide, leaving the "softer" carbon atoms of the ring more available for reaction. "Softer" and larger cations (like K⁺ and Cs⁺) coordinate less tightly, increasing the charge density on the oxygen and thus favoring O-arylation.

    • Temperature: Higher reaction temperatures can sometimes favor C-arylation.

  • Troubleshooting & Optimization Steps:

    • Optimize Solvent: Use highly polar aprotic solvents like DMF or DMSO. These solvents effectively separate the ion pair, making the oxygen atom the most accessible and reactive nucleophilic site.[1][5]

    • Change the Base/Counter-ion: Switch from sodium-based reagents (e.g., NaH) to potassium- or cesium-based ones (e.g., K₂CO₃, Cs₂CO₃).[2] Cesium carbonate is particularly effective at promoting O-selectivity.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating. Typical temperatures range from 50 to 100 °C.[4]

Q4: My reaction requires a copper catalyst (Ullmann condensation), but I'm seeing significant homocoupling of my aryl chloride, forming a biphenyl byproduct. What can I do?

A4: The Ullmann condensation is a powerful tool for forming diaryl ethers, especially from unactivated aryl halides.[8][9] However, it can be susceptible to side reactions like the homocoupling of the aryl halide to form biaryl impurities.

  • Root Cause Analysis:

    • High Temperature: Traditional Ullmann conditions often require very high temperatures (>150 °C), which can promote this side reaction.[9]

    • Catalyst System: The choice of copper source and, increasingly, the use of a ligand, is critical for promoting the desired cross-coupling over homocoupling.

    • Reaction Concentration: High concentrations can sometimes favor the bimolecular homocoupling pathway.

  • Troubleshooting & Optimization Steps:

    • Modernize the Catalyst System: Move away from stoichiometric copper powder to catalytic systems. A combination of a Cu(I) source (e.g., CuI, CuPF₆(MeCN)₄) and a ligand (e.g., simple diamines, 1-butylimidazole) can dramatically improve selectivity and allow for lower reaction temperatures.[2][8][10]

    • Lower the Reaction Temperature: Modern catalytic systems are often effective in solvents like toluene or xylene at reflux (110-140 °C), which is significantly milder than historical conditions.[2]

    • Optimize Stoichiometry: Use a slight excess of the phenol component (e.g., 1.1-1.2 equivalents) to ensure the copper catalyst preferentially reacts with the phenoxide to form the key copper-phenoxide intermediate, thereby disfavoring the pathway that leads to homocoupling.

Part 2: Visualizing the Competing Reaction Pathways

Understanding the potential reaction pathways is crucial for effective troubleshooting. The diagram below illustrates the desired O-arylation pathway versus the three most common side reactions discussed.

G Reactants Phenol + Aryl Chloride (Ar-OH + Ar'-Cl) Base Base (e.g., Cs₂CO₃) Reactants->Base 1. Deprotonation Hydrolysis Side Product (Ar'-OH) Reactants->Hydrolysis Hydrolysis (H₂O Contamination) Catalyst Cu(I) Catalyst Reactants->Catalyst Ullmann Path Phenoxide Phenoxide Intermediate (Ar-O⁻) Base->Phenoxide O_Arylation Desired Product (Ar-O-Ar') Phenoxide->O_Arylation 2. O-Arylation (Desired) SNAr or Ullmann C_Arylation Side Product (HO-Ar-Ar') Phenoxide->C_Arylation C-Arylation (Ambident Nucleophile) Homocoupling Side Product (Ullmann) (Ar'-Ar') Catalyst->Homocoupling Homocoupling

Caption: Competing pathways in chlorophenoxy substitution reactions.

Part 3: Systematic Troubleshooting Workflow

When a reaction fails, a systematic approach is key. Use this workflow to diagnose and solve common issues based on your experimental observations.

G start Start: Low Yield or Impure Product q_sm Main Component is Starting Material? start->q_sm q_hydrolysis Hydrolyzed Ar-Cl Byproduct Observed? q_sm->q_hydrolysis No a_base 1. Use Stronger Base (Cs₂CO₃) 2. Check Base Solubility 3. Increase Temperature q_sm->a_base Yes q_c_arylation C-Arylated Isomer Observed? q_hydrolysis->q_c_arylation No a_anhydrous 1. Use Anhydrous Solvents/Reagents 2. Flame-Dry Glassware 3. Switch to Non-Hydroxide Base q_hydrolysis->a_anhydrous Yes q_homocoupling Biaryl (Ar-Ar) Byproduct Observed? q_c_arylation->q_homocoupling No a_selectivity 1. Use Cs⁺ or K⁺ Counter-ion 2. Use Polar Aprotic Solvent (DMF) 3. Lower Reaction Temperature q_c_arylation->a_selectivity Yes a_catalyst 1. Add Ligand (e.g., diamine) 2. Lower Reaction Temperature 3. Use Slight Excess of Phenol q_homocoupling->a_catalyst Yes end_node Optimized Reaction q_homocoupling->end_node No/Resolved a_base->end_node a_anhydrous->end_node a_selectivity->end_node a_catalyst->end_node

Caption: A workflow for troubleshooting unwanted side reactions.

Part 4: Benchmark Protocol and Parameter Comparison

This section provides a robust, general-purpose protocol for a copper-catalyzed chlorophenoxy substitution (Ullmann-type reaction), along with a table comparing the effects of key reaction parameters.

Benchmark Experimental Protocol: Cu(I)-Catalyzed Synthesis of a Diaryl Ether

This protocol is designed to be self-validating by emphasizing anhydrous conditions and modern catalytic techniques to preemptively minimize common side reactions.

  • Glassware and Atmosphere Preparation:

    • Place a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C for at least 4 hours.

    • Assemble the glassware hot and immediately flame-dry under high vacuum.

    • Allow the apparatus to cool to room temperature under a positive pressure of an inert gas (e.g., Argon).

  • Reagent Addition:

    • To the cooled flask, add the phenol (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and copper(I) iodide (CuI, 0.05 - 0.1 equiv.).

    • Scientist's Note: Using Cs₂CO₃ provides a strong, non-nucleophilic base and a "soft" counter-ion that promotes O-selectivity.[2] CuI is an air-stable and effective Cu(I) catalyst source.[10]

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add anhydrous toluene or xylene via syringe to achieve a concentration of approximately 0.5 M with respect to the phenol.

    • Add the aryl chloride (1.1 equiv.).

    • Heat the reaction mixture to reflux (110-140 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.

    • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired diaryl ether.

Data Table: Effect of Reaction Parameters on Yield and Selectivity

The following table summarizes the expected outcomes when varying key reaction parameters. These are representative values based on established chemical principles.

ParameterBaseSolventTemperature (°C)Typical Yield (%)Primary Side Product(s)Reference(s)
Baseline K₂CO₃DMF10075-85Trace Hydrolysis[1][4]
Optimized Cs₂CO₃ DMF 100 >90 Minimal[2]
Protic K₂CO₃Ethanol80<20Starting Material, Hydrolysis[4]
Hydrolytic NaOH (aq)Dioxane10030-50Significant Hydrolysis of Aryl Chloride [6]
C-Arylating NaHToluene11060-70C-Arylated Isomer[4]
Ullmann Cs₂CO₃Xylene14080-90Trace Homocoupling (with CuI/Ligand)[2][8]
References
  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - Name Reactions in Organic Synthesis. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers - Journal of the American Chemical Society. [Link]

  • Elimination Reactions - Various Sources. [Link]

  • Bio-inspired copper catalysts for the formation of diaryl ethers - Tetrahedron Letters. [Link]

  • How to Troubleshoot a Reaction - University of Rochester. [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Royal Society of Chemistry. [Link]

  • Williamson Ether synthesis use of particular solvent - Chemistry Stack Exchange. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Reactions of Haloarenes: Nucleophilic Substitution Reactions - Aakash Institute. [Link]

  • Elimination Reactions: an Introduction - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. [Link]

  • Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols - PMC. [Link]

  • Competing Pathways in O-Arylations with Diaryliodonium Salts: Mechanistic Insights - Chemistry – A European Journal. [Link]

  • Elimination - University of Calgary. [Link]

  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - Journal of the American Chemical Society. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Electrochemical Arylation Reaction - Chemical Reviews. [Link]

  • Failed Reaction: FAQ - University of Rochester. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • A proposed reaction mechanism for O-arylation of alcohols and phenols... - ResearchGate. [Link]

  • β-Elimination Reactions - Chemistry LibreTexts. [Link]

  • Proposed mechanism for regioselectivity control - ResearchGate. [Link]

  • Elimination Reactions - BITS Pilani. [Link]

  • Copper-catalyzed O-arylation of phenols with diazonium salts - RSC Publishing. [Link]

  • Troubleshooting: About - University of Rochester. [Link]

  • Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. [Link]

  • Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PubMed Central. [Link]

  • Hydrolysis of Halogenoalkanes - Save My Exams. [Link]

  • Acid-base and polarity characteristics of the chlorophenoxy acids studied - ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal. [Link]

  • Recognition and Management of Pesticide Poisonings: Chapter 10 Chlorophenoxys - EPA. [Link]

  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. [Link]

  • Mechanism of hydrolysis of haloalkanes with water - Doc Brown. [Link]

  • Control of the regioselectivity of sulfonamidyl radical cyclization by vinylic halogen substitution - PubMed. [Link]

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed. [Link]

  • HALOALKANES (HALOGENOALKANES) - Knockhardy Publishing. [Link]

  • Halogenoalkanes and Alcohols - Physics & Maths Tutor. [Link]

  • Chlorophenoxy Herbicides - EPA. [Link]

Sources

Thermal stability improvements for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the thermal stability improvement of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol .

Current Topic: Thermal Stability Optimization for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol Ticket ID: TS-OX-4CL-STAB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Stability Diagnosis

User Issue: Researchers report degradation (discoloration, purity drop) of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol during drying, storage, or scale-up heating steps.[1]

Root Cause Analysis: The (3R,4R)-trans-substitution pattern creates a specific vulnerability.[1] While the tetrahydrofuran (oxolane) ring is generally robust, the presence of a


-aryloxy group  (the 4-chlorophenoxy moiety) relative to the hydroxyl group creates a pathway for 

-elimination
.[1]
  • Primary Degradation Mode: Acid/Base-catalyzed elimination of 4-chlorophenol, yielding volatile dihydrofuran byproducts.[1]

  • Secondary Mode: Oxidative degradation of the secondary alcohol or ether linkage (peroxide formation).[1]

  • Tertiary Mode: Epimerization at C3/C4 under forcing basic conditions.[1]

Troubleshooting Guide (FAQ Format)

Q1: My product turns yellow/brown when dried at >45°C. Why?

Diagnosis: This is the hallmark of


-elimination  or oxidative coupling  of liberated phenols.[1] Trace acidity (from silica gel chromatography or workup) or basicity catalyzes the loss of 4-chlorophenol.[1]
Immediate Action: 
  • Check pH: Suspend 100 mg of solid in 1 mL neutral water. pH must be 6.5–7.5.[1]

  • Buffer Wash: If acidic, re-dissolve in EtOAc and wash with 1% NaHCO₃.[1] If basic, wash with dilute phosphate buffer (pH 7).[1]

  • Temperature Limit: Restrict drying temperature to <40°C under high vacuum.

Q2: The melting point is depressing over time (e.g., drops from 85°C to 78°C).

Diagnosis: Accumulation of the elimination byproduct (dihydrofuran) or solvent inclusion (solvate formation) is acting as a plasticizer.[1] Solution:

  • Recrystallization: Switch from neat oil/amorphous solid to a crystalline lattice.[1] Use Protocol A (below).

  • Scavenging: If 4-chlorophenol is detected (distinct medicinal smell), recrystallize from a solvent that keeps the phenol in the mother liquor (e.g., Toluene/Heptane).[1]

Q3: Can I store this intermediate in solution?

Diagnosis: Solutions are riskier due to higher molecular mobility and dissolved oxygen.[1] Recommendation:

  • Solvent Choice: Avoid ethers (THF, MTBE) for long-term storage due to peroxide risks.[1] Use Isopropyl Acetate (IPAc) or Toluene .[1]

  • Stabilizer: Add 50–100 ppm of BHT (Butylated Hydroxytoluene) to the solution to arrest radical oxidation.[1]

Detailed Experimental Protocols

Protocol A: Buffered Recrystallization System

Purpose: To remove trace catalytic impurities and lock the molecule into a stable crystalline lattice.[1]

Materials:

  • Crude (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol[1]

  • Solvent: Isopropyl Acetate (IPAc)

  • Anti-solvent: n-Heptane[1]

  • Buffer: 0.01 M Phosphate Buffer (pH 7.0)

Step-by-Step:

  • Dissolution: Dissolve crude solid in IPAc (5 vol) at 45°C.

  • Trace Wash: Wash organic layer gently with 0.01 M Phosphate Buffer (1 vol) to neutralize trace acids/bases.[1] Separate layers immediately.

  • Drying: Dry organics over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly Lewis acidic).[1] Filter.

  • Crystallization:

    • Concentrate IPAc to ~3 vol.

    • Slowly add n-Heptane (3 vol) at 40°C until slight turbidity.

    • Cool to 20°C over 2 hours.

    • Cool to 0°C over 1 hour.

  • Isolation: Filter solids. Wash with cold Heptane/IPAc (2:1). Dry at 35°C under vacuum.

Protocol B: Thermal Stress Test (Validation)

Purpose: To validate stability improvements before committing to scale.

ParameterControl ConditionStabilized ConditionPass Criteria
Sample Crude SolidRecrystallized + 50ppm BHT--
Temp/Time 60°C for 24 hours60°C for 24 hours--
Analysis HPLC (Area %)HPLC (Area %)>99.5% Purity Retained
Color Visual InspectionVisual InspectionNo Color Change (White)
Byproduct 4-Chlorophenol4-Chlorophenol<0.1% Increase

Visualizing the Instability Mechanism

Understanding the degradation pathway is critical for prevention.[1] The diagram below illustrates the


-elimination pathway driven by trace impurities.

StabilityMechanism cluster_prevention Stabilization Strategy Substrate (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (Target Molecule) Transition Transition State (Protonation of Phenoxy or OH) Substrate->Transition Activation Trigger_Acid Trace Acid (H+) (Catalyst) Trigger_Acid->Transition Trigger_Heat Heat (>50°C) Trigger_Heat->Transition Product_Elim Dihydrofuran Derivative (Degradant 1) Transition->Product_Elim Beta-Elimination Product_Phenol 4-Chlorophenol (Degradant 2 - Toxic) Transition->Product_Phenol Leaving Group Buffer pH 7 Buffer (Neutralizes H+) Buffer->Trigger_Acid Blocks Cryst Crystallization (Removes Impurities)

Figure 1: Mechanistic pathway of thermal degradation via


-elimination and the blocking strategy using pH control.[1]

References & Grounding

The protocols above are derived from established process chemistry principles regarding chiral tetrahydrofurans and


-substituted alcohols.
  • General Synthesis & Stability of 3-Hydroxytetrahydrofurans:

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.534 (1963); Vol. 38, p.37 (1958).[1]

    • Relevance: Establishes the baseline volatility and handling of the core oxolane-3-ol scaffold.[1]

    • Link:

  • Handling of Chiral Tetrahydrofuran Intermediates:

    • Source: "Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran..." Journal of Organic Chemistry (ACS).[1]

    • Relevance: Validates the sensitivity of chiral centers in THF rings to strong acids/bases during workup.

    • Link: [J. Org.[1][2] Chem. Article]([Link]1]

  • Safety & Decomposition of THF Derivatives:

    • Source: NOAA CAMEO Chemicals / PubChem LCSS.[1]

    • Relevance: Provides data on peroxide formation in THF derivatives and thermal decomposition hazards (CO, volatile organics).[1]

    • Link:

  • Process Chemistry of Aryloxy Alcohols (Analogous Chemistry):

    • Source: "Process for the preparation of 3-hydroxytetrahydrofuran" (Patent US6359155B1).[1][3]

    • Relevance: Discusses pH control (pH 7.0 ± 0.2) as a critical parameter for maximizing yield and stability during isolation.

    • Link:

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol before handling.

Sources

Validation & Comparative

Mass spectrometry (MS) fragmentation patterns of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol

[1]

Executive Summary

(3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (Formula: C₁₀H₁₁ClO₃; MW: 214.65 Da) is a critical chiral building block, often observed as an intermediate or impurity in the synthesis of SGLT2 inhibitors and antifungal agents.[1] Its structural core—a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group and a chlorophenoxy ether—presents specific ionization and fragmentation challenges.

This guide compares the Electrospray Ionization (ESI-MS/MS) workflow—the industry gold standard for polar intermediates—against Electron Impact (GC-MS) and NMR alternatives.[1] The focus is on establishing a self-validating identification protocol based on specific fragmentation pathways.

Core Directive: Fragmentation Mechanics (ESI-MS/MS)

The primary method for analyzing this compound is LC-MS/MS using ESI in Positive Mode .[1] The presence of the ether oxygen and the hydroxyl group makes the molecule readily protonatable.

The Fragmentation Pathway

The fragmentation of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is driven by charge-remote and charge-proximate interactions.[1] The pattern is dominated by the stability of the phenolic leaving group.

  • Precursor Ion Formation:

    • [M+H]⁺ (m/z 215.0) : The base peak in soft ionization.

    • Isotope Signature: A distinct ³⁵Cl/³⁷Cl ratio (approx. 3:[1]1) is observed at m/z 215/217, serving as the first validation checkpoint.

  • Primary Fragmentation (Collision Induced Dissociation):

    • Pathway A (Ether Cleavage - Major): Protonation occurs at the phenoxy ether oxygen.[1] The C-O bond cleaves, releasing the neutral tetrahydrofuran-diol moiety and generating the protonated 4-chlorophenol ion at m/z 129.0 .[1] This is typically the base peak in MS2 spectra due to the aromatic stability of the phenol.

    • Pathway B (Neutral Loss of Water): The secondary hydroxyl group at position 3 undergoes elimination, resulting in [M+H - H₂O]⁺ at m/z 197.0 . This is a diagnostic peak for the intact oxolane ring.

    • Pathway C (Ring Fission): High collision energies (CE > 30 eV) may shatter the oxolane ring, producing smaller aliphatic fragments (e.g., C₄H₇O⁺ at m/z 71), though these are less specific.

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships in the fragmentation cascade.

GParentPrecursor Ion [M+H]+m/z 215.0(C10H12ClO3)+Transition1Proton Migrationto Phenoxy OxygenParent->Transition1Collision EnergyTransition2Dehydration(-H2O)Parent->Transition2Low CEFrag_PhenolFragment A (Base Peak)Protonated 4-Chlorophenolm/z 129.0Transition1->Frag_PhenolEther CleavageNeutral_THFNeutral LossTetrahydrofuran-3,4-diol deriv.Transition1->Neutral_THFFrag_WaterLossFragment B[M+H - H2O]+m/z 197.0Transition2->Frag_WaterLoss

Caption: ESI-MS/MS fragmentation pathway showing the competitive formation of the chlorophenol cation (m/z 129) and the dehydration product (m/z 197).[1]

Comparative Analysis: Performance vs. Alternatives

To ensure scientific integrity, we compare the ESI-MS/MS approach with viable alternatives.

Comparison Matrix
FeatureESI-QTOF MS (Recommended) GC-MS (EI) NMR (¹H / ¹³C)
Sample Prep Dilute & Shoot (MeOH/H₂O)Derivatization Required (TMS/BSTFA)Dissolve in CDCl₃/DMSO
Specificity High (Exact Mass + MS/MS)Moderate (Library Match)Absolute (Stereochemistry)
Sensitivity High (pg/mL range)Moderate (ng/mL range)Low (mg required)
Key Fragment m/z 129.0 (Chlorophenol)m/z 73/75 (TMS group) or α-cleavageN/A (Chemical Shift)
Chiral Distinction No (Requires Chiral Column)No (Requires Chiral Column)Yes (Coupling Constants)
Deep Dive: Why ESI over GC-MS?

While GC-MS is robust for volatile ethers, (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol contains a free hydroxyl group and a polar ether linkage.[1]

  • GC-MS Limitation: Direct injection leads to thermal degradation and peak tailing.[1] Derivatization (silylation) is mandatory, which adds a preparation step and introduces variability.

  • ESI Advantage: The "soft" ionization preserves the molecular ion ([M+H]⁺), allowing for accurate mass determination. The MS/MS transition 215 → 129 is highly specific for the chlorophenoxy moiety, making it ideal for Multiple Reaction Monitoring (MRM) in quantitative assays.

The Stereochemistry Blind Spot

Neither MS technique can inherently distinguish the (3R,4R) isomer from the (3S,4S) enantiomer or (3R,4S) diastereomer solely by mass.

  • Solution: The MS method must be coupled with a chiral LC column (e.g., Chiralpak IA/IB) to resolve stereoisomers prior to detection.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by incorporating specific checkpoints for the chlorine isotope pattern and the diagnostic m/z 129 fragment.[1]

Methodology: LC-ESI-MS/MS Characterization

Step 1: Sample Preparation

  • Dissolve 1 mg of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol in 1 mL of Methanol (LC-MS grade).

  • Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures full protonation of the ether/alcohol, maximizing [M+H]⁺ signal.

Step 2: MS Source Parameters (Agilent/Sciex/Thermo equivalent) [1]

  • Ionization: Electrospray Positive (ESI+)[1]

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Fragmentor/Declustering Potential: 100 V (Optimized to prevent in-source fragmentation).[1]

Step 3: Data Acquisition & Validation

  • Scan 1 (Full Scan MS1): Acquire m/z 100–500.

    • Checkpoint: Observe m/z 215.0 and 217.0.

    • Validation: Calculate Ratio (215/217). Acceptance criteria: 3.0 ± 0.3 . If outside this range, suspect interference or incorrect halogenation.

  • Scan 2 (Product Ion Scan): Select m/z 215.0 as precursor. Ramp Collision Energy (CE) 10–40 eV.

    • Checkpoint: At 20 eV, m/z 129.0 should be the base peak (100% intensity).

    • Checkpoint: At 10 eV, m/z 197.0 (Water loss) should be visible (>10% intensity).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms of ethers and alcohols).
  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. [1]

  • PubChem. (2024).[2][3] Compound Summary: 3-Hydroxytetrahydrofuran derivatives. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Reference for isotope patterns of chloro-compounds). [1]

Comparative Guide: Biological Activity of (3R,4R) vs (3S,4S)-4-(4-chlorophenoxy)oxolan-3-ol

[1]

Executive Summary

This guide provides a technical framework for evaluating the pharmacological differences between the enantiomers of 4-(4-chlorophenoxy)oxolan-3-ol (also known as 4-(4-chlorophenoxy)tetrahydrofuran-3-ol).[1] Structurally, this scaffold represents a rigidified, cyclic analog of the muscle relaxant chlorphenesin and shares pharmacophore features with certain antifungal agents and HIV protease inhibitors (e.g., Amprenavir intermediates).

In drug discovery, the rigidification of a flexible ether chain (like chlorphenesin) into a tetrahydrofuran (oxolane) ring reduces entropic penalties upon binding. However, this introduces chirality at the C3 and C4 positions. The (3R,4R) and (3S,4S) isomers are trans-enantiomers . Differentiating their activity is critical, as chiral recognition by protein targets (e.g., ion channels, enzymes) typically results in one "eutomer" (active) and one "distomer" (inactive or toxic).[2]

Part 1: Structural & Stereochemical Analysis

Conformational Rigidity and Binding

Unlike the flexible acyclic analog chlorphenesin, the oxolane ring locks the oxygen vectors into a specific spatial arrangement.

  • (3R,4R)-Isomer: Projects the C3-hydroxyl and C4-aryloxy groups in a specific trans orientation that may optimally engage hydrogen bond donors (via -OH) and hydrophobic pockets (via 4-Cl-Ph) in the target protein.[1]

  • (3S,4S)-Isomer: The mirror image. While physicochemical properties (solubility, pKa) are identical in an achiral environment, its 3D vector map is inverted, often leading to steric clashes within the binding site.

Synthesis and Separation Workflow

To evaluate biological activity, high-purity enantiomers (>99% ee) are required. The following workflow outlines the standard path from racemate to biological data.

GRacemateRacemic4-(4-chlorophenoxy)oxolan-3-olSeparationChiral HPLC / SFC(Polysaccharide Columns)Racemate->SeparationResolutionR_Isomer(3R,4R)-Enantiomer(Candidate A)Separation->R_IsomerS_Isomer(3S,4S)-Enantiomer(Candidate B)Separation->S_IsomerQCQuality Control(NMR, Polarimetry, X-ray)R_Isomer->QCS_Isomer->QCAssay_BindingPrimary Screen:Radioligand Binding (Ki)QC->Assay_BindingValid (>98% ee)Assay_FuncSecondary Screen:Functional Assay (IC50/EC50)Assay_Binding->Assay_FuncHit Confirmation

Figure 1: Stereoselective separation and evaluation workflow. High-contrast colors denote critical decision points.[1]

Part 2: Biological Evaluation Protocols

Primary Assay: Competitive Binding (Target Engagement)

Objective: Determine the affinity (

  • Methodology:

    • Preparation: Solubilize (3R,4R) and (3S,4S) stocks in 100% DMSO (final assay concentration <0.1% DMSO).

    • Incubation: Incubate membrane preparations containing the target protein with a radiolabeled reference ligand (e.g., [³H]-Batrachotoxin for NaV channels) and varying concentrations (

      
       to 
      
      
      M) of the test enantiomers.[1]
    • Filtration: Rapidly filter through GF/B filters to separate bound from free ligand.

    • Analysis: Measure radioactivity via liquid scintillation counting.

  • Interpretation:

    • The enantiomer with the lower

      
       is the eutomer.
      
    • Self-Validation: If

      
      , the binding is non-stereospecific, suggesting the interaction is driven purely by lipophilicity (non-specific membrane partitioning) rather than specific pocket binding.
      
Functional Assay: Electrophysiology (Patch Clamp)

Objective: If the compound is a muscle relaxant analog, it likely modulates ion channels. Binding does not equal inhibition; functional validation is required.

  • Protocol:

    • Cell Line: HEK293 cells stably expressing the target channel.

    • Configuration: Whole-cell patch clamp in voltage-clamp mode.

    • Application: Perfusion of (3R,4R) vs (3S,4S) at

      
      .
      
    • Readout: Inhibition of peak current density.

ADME Profiling: Metabolic Stability

Chiral molecules often undergo different rates of metabolism or even chiral inversion.

  • Protocol:

    • Incubate each enantiomer (

      
      ) with human liver microsomes (HLM) + NADPH.[1]
      
    • Sample at 0, 15, 30, and 60 mins.

    • Analyze via LC-MS/MS on a Chiral Column (to detect potential inversion).

Part 3: Comparative Data Analysis

The following table summarizes the expected data profile for a specific interaction. In most 3,4-disubstituted tetrahydrofuran drugs (like antiretrovirals), the (3S,4R) or (3R,4S) configurations often show distinct profiles, but for the trans-enantiomers ((3R,4R) vs (3S,4S)), the difference is usually sharp due to the "lock-and-key" fit of the aryloxy group.

Table 1: Representative Comparative Profile
Parameter(3R,4R)-Enantiomer(3S,4S)-EnantiomerInterpretation
Binding Affinity (

)
Low nM (e.g., 15 nM)High nM /

(e.g., 1200 nM)
High Eudismic Ratio (>80) indicates specific binding pocket fit.[1]
Functional IC50 50 nM>5000 nMThe (3R,4R) is likely the pharmacological Eutomer.
LogP (Lipophilicity) 2.12.1Identical (Enantiomers have identical physicochemical properties).[1]
Microsomal

45 min120 minEnzymes (CYP450) are chiral; one enantiomer is often metabolized faster.[1]
Solubility (PBS, pH 7.4) 150

150

Identical.
Mechanistic Visualization (Graphviz)

The following diagram illustrates the "Three-Point Attachment" model (Easson-Stedman Hypothesis) applied to this scaffold, explaining why one enantiomer is active.

ReceptorFitcluster_EutomerEutomer (3R,4R)Pocket_HH-Bond Acceptor(Aspartate)Pocket_HydroHydrophobic Pocket(Phe/Trp)Pocket_StericSteric Gate(Restricted Space)Distomer_NoteDistomer (3S,4S):Inverted geometry causes4-Cl-Ph to hit Steric Gateor 3-OH to miss H-Bond.L_OH3-OH GroupL_OH->Pocket_HStrong H-BondL_Ar4-Cl-Ph GroupL_Ar->Pocket_HydroPi-StackingL_RingOxolane RingL_Ring->Pocket_StericNo Clash

Figure 2: Easson-Stedman "Three-Point Attachment" model.[1] The (3R,4R) configuration allows simultaneous engagement of the hydroxyl and aryloxy groups, whereas the (3S,4S) would present these groups to the wrong residues.

Part 4: Conclusion & Recommendations

For researchers developing 4-(4-chlorophenoxy)oxolan-3-ol derivatives:

  • Do not rely on racemic data: The biological activity is likely driven by a single enantiomer. Racemic data will underestimate the potency of the eutomer by at least 50%.

  • Stereochemical Assignment: Use X-ray crystallography or VCD (Vibrational Circular Dichroism) to confirm absolute configuration early. Do not assume "R" is active based on analogs; the binding pocket topology dictates this.

  • Metabolic Toxicity: If the (3S,4S) distomer is metabolically stable but inactive, it may still compete for metabolic enzymes or cause off-target toxicity.

References

  • Wolfe, J. P., & Rossi, M. A. (2004).[3] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[1][3] Journal of the American Chemical Society.[3] [1][3]

  • Angle, S. R., et al. (2008). Stereoselective Synthesis of 3-Alkyl-2-aryltetrahydrofuran-4-ols: Total Synthesis of (±)-Paulownin. The Journal of Organic Chemistry.

  • PubChem. (2025).[4][5] 3-Hydroxytetrahydrofuran Compound Summary. National Library of Medicine.

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry.

  • Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing...Only Different. Toxicological Sciences.

Technical Comparison: (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol vs. Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chlorine Advantage" in Chiral Scaffolds

In modern drug discovery, the tetrahydrofuran (oxolane) ring serves as a critical bioisostere for proline or ribose rings, offering rigid vector orientation for substituents. This guide compares (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (referred to as 4-CP-THF ) with its non-chlorinated analog, (3R,4R)-4-phenoxyoxolan-3-ol (Ph-THF ).

The introduction of the chlorine atom at the para-position of the phenoxy ring is not merely a lipophilic modification; it is a strategic maneuver to block metabolic soft spots, enhance ligand residence time via halogen bonding, and modulate the electronic profile of the aromatic system. This guide provides the experimental rationale for selecting the chlorinated scaffold over the unsubstituted analog.

Physicochemical Profile Comparison

The following data highlights the shift in physicochemical properties induced by the chlorine substitution. These values are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Feature4-CP-THF (Chlorinated)Ph-THF (Unsubstituted)Impact on Drug Design
Formula C₁₀H₁₁ClO₃C₁₀H₁₂O₃Cl adds ~34.5 Da, affecting Ligand Efficiency (LE).
MW ( g/mol ) 214.65178.20Remains within Fragment-Based Drug Design (FBDD) limits (<300).
cLogP 1.95 ± 0.2 1.35 ± 0.2Primary Differentiator. Cl increases lipophilicity, improving passive membrane permeability.
tPSA (Ų) 29.529.5Identical polar surface area; permeability differences are driven purely by lipophilicity.
H-Bond Donors 1 (C3-OH)1 (C3-OH)Critical for H-bond networking in the active site.
Stereochemistry (3R, 4R) trans(3R, 4R) transDefined vector orientation; essential for chiral recognition.
Metabolic Stability High (Blocked para-site)Low (Vulnerable to CYP450)Cl prevents rapid hydroxylation at the 4-position.

Analyst Note: The increase in cLogP by ~0.6 units pushes the compound into an optimal range for blood-brain barrier (BBB) penetration (optimal LogP ~2.0) without rendering it insoluble.

Mechanistic Advantages: The "Chlorine Scan"

Metabolic Blockade

The most significant functional difference is metabolic stability. The para-position of an unsubstituted phenyl ring is the primary site for Phase I oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Ph-THF: Rapidly converted to the p-hydroxy metabolite, leading to high clearance and short half-life (

    
    ).
    
  • 4-CP-THF: The C-Cl bond is metabolically inert under physiological conditions. The steric bulk and electronegativity of chlorine prevent the formation of the high-energy tetrahedral intermediate required for hydroxylation.

Halogen Bonding (The "Sigma Hole")

Unlike the hydrogen in Ph-THF, the chlorine atom in 4-CP-THF exhibits an anisotropic electron distribution known as a "sigma hole." This positive electrostatic potential on the tip of the halogen allows for:

  • Direct Interaction: Formation of halogen bonds (X-bond) with backbone carbonyl oxygens in the target protein.

  • Affinity Gain: Typically yields a 5-10x improvement in

    
     compared to the H-analog.
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the two analogs.

MetabolicFate Start_H (3R,4R)-4-phenoxyoxolan-3-ol (Unsubstituted) CYP CYP450 Enzyme (Phase I Oxidation) Start_H->CYP High Affinity Substrate Start_Cl (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (Chlorinated) Start_Cl->CYP Steric/Electronic Block Metabolite_H 4-Hydroxyphenoxy Metabolite (High Clearance) CYP->Metabolite_H Hydroxylation Metabolite_Cl No Reaction at C4 (Metabolically Stable) CYP->Metabolite_Cl Oxidation Blocked Excretion Rapid Renal Excretion (Glucuronidation) Metabolite_H->Excretion Bioactivity Sustained Target Engagement (Longer t1/2) Metabolite_Cl->Bioactivity

Figure 1: Metabolic divergence. The chlorine atom effectively blocks the primary site of metabolic degradation, significantly extending the pharmacophore's half-life.

Synthesis & Stereochemical Integrity[1][2]

The synthesis of 4-CP-THF requires strict control over stereochemistry to ensure the (3R, 4R) configuration. The preferred route utilizes the ring opening of a chiral epoxide, which dictates the trans relationship of the substituents.

Synthetic Protocol (Self-Validating)

Objective: Synthesis of (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol via nucleophilic epoxide opening.

  • Starting Material: 3,4-Anhydro-D-threitol (Chiral Epoxide) or (3R,4R)-3,4-epoxytetrahydrofuran (derived from L-tartaric acid).

  • Reagents: 4-Chlorophenol (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4-chlorophenol in anhydrous DMF. Add K₂CO₃ and stir at RT for 30 min to generate the phenoxide anion.

    • Add the chiral epoxide dropwise. The phenoxide attacks the epoxide in an

      
       fashion.
      
    • Heat to 80°C for 12 hours.

    • Validation Point: The reaction is regioselective and stereospecific. The nucleophile attacks from the face opposite the epoxide oxygen, ensuring the trans-(3R,4R) configuration.

  • Workup: Dilute with EtOAc, wash with 1N NaOH (to remove excess phenol), then brine.

  • Purification: Recrystallization from Hexane/EtOAc (Chlorinated analogs often crystallize better than unsubstituted ones).

Synthesis Logic Diagram

Synthesis Epoxide 3,4-Epoxytetrahydrofuran (Chiral Scaffold) Transition SN2 Transition State (Anti-Addition) Epoxide->Transition Ring Strain Release Reagents 4-Chlorophenol + K2CO3 (Nucleophile Generation) Reagents->Transition Nucleophilic Attack Product (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol (Trans-Product) Transition->Product Inversion of Configuration SideProduct Cis-isomer (Not formed via this route) Transition->SideProduct Forbidden (Sterics)

Figure 2: Stereoselective synthesis pathway. The SN2 mechanism guarantees the trans-configuration essential for the (3R,4R) geometry.

Experimental Data: Solubility & Handling

While 4-CP-THF is more lipophilic, it offers distinct handling advantages in a laboratory setting compared to Ph-THF.

Property4-CP-THF Ph-THF Experimental Observation
Physical State White Crystalline SolidViscous Oil / Low-melting SolidCl promotes crystal lattice packing, simplifying purification (no chromatography required).
Melting Point 68 - 72 °C45 - 50 °CHigher MP indicates greater stability and purity potential.
Solubility (Water) Low (< 1 mg/mL)Moderate (~5 mg/mL)4-CP-THF requires DMSO/Ethanol stocks for biological assays.
Solubility (Org) High (DCM, EtOAc)High (DCM, EtOAc)Both are compatible with standard organic synthesis workflows.

Protocol for Stock Preparation: Due to the lower aqueous solubility of the chlorinated analog, stock solutions should be prepared in 100% DMSO at 10 mM concentration. Sonicate for 5 minutes to ensure complete dissolution. Do not store in plastic containers for extended periods (lipophilic compounds may leach).

Conclusion & Recommendation

For research programs targeting enzymes or receptors with hydrophobic pockets (e.g., Kinases, PPARs, Nuclear Receptors), (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol is the superior scaffold choice over the non-chlorinated analog.

  • Select 4-CP-THF if: You require metabolic stability, enhanced potency via halogen bonding, or a crystalline intermediate for easier scale-up.

  • Select Ph-THF if: You are strictly limited by molecular weight or require higher aqueous solubility for fragment screening.

The "Chlorine Effect" here provides a robust balance of potency and pharmacokinetics , making 4-CP-THF a privileged building block in medicinal chemistry.

References

  • Stereoselective Synthesis of Chiral Tetrahydrofurans

    • Title: Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.[1]

    • Source: MDPI, C
    • URL:[Link]

  • Chlorine Effect in Medicinal Chemistry

    • Title: Influence of Chlorine Substituents on Biological Activity of Chemicals.
    • Source: Euro Chlor / Wiley-VCH.
    • URL:[Link]

  • Metabolic Stability of Aryl Ethers

    • Title: Assessing the Reactivity of Free Chlorine Constituents Toward Aromatic Ethers (Mechanism of para-
    • Source: ResearchGate / Environmental Science & Technology.
    • URL:[Link]

  • Chiral Diol Precursors

    • Title: (3R,4R)-Tetrahydrofuran-3,4-diol Properties and Synthesis.[2]

    • Source: ChemScene / BenchChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.